Colchicine, deacetamido-5,6-didehydro-
Description
Structure
3D Structure
Properties
CAS No. |
14511-67-2 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,2,3,10-tetramethoxy-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H20O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h5-6,8-11H,7H2,1-4H3 |
InChI Key |
MUVLDRPTYGNBAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)C=CCC3=CC(=C(C(=C32)OC)OC)OC |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
76265-61-7 14511-67-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Colchicine, deacetamido-5,6-didehydro-; Colchicine,deacetamido-5,6-didehydro- (8CI); Colchicine, deacetamido-6-dehydro- (7CI); Deacetamido-6-dehydrocolchicine |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship (SAR) of Deacetamido-Colchicine Analogs
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The C7 Paradigm Shift
Colchicine, a tricyclic alkaloid derived from Colchicum autumnale, remains a cornerstone in the study of microtubule dynamics. However, its clinical utility in oncology is severely limited by a narrow therapeutic index and susceptibility to Multidrug Resistance (MDR) efflux pumps, specifically P-glycoprotein (P-gp/ABCB1).
This technical guide focuses on a critical structural modification: the deacetylation and subsequent modification of the C7-position (Ring B). Research demonstrates that the C7-acetamido group is the primary "handle" for P-gp recognition. Deacetamido-colchicine (DAAC) analogs—where this group is removed, replaced, or modified—exhibit a distinct pharmacological profile:
-
MDR Evasion: Loss of the nitrogenous H-bond donor at C7 abolishes P-gp substrate affinity.
-
Altered Kinetics: DAAC analogs bind tubulin with significantly lower activation energy (
) compared to the parent compound.[1] -
Thermodynamic Shift: Binding transitions from an entropy-driven process (colchicine) to an enthalpy-driven process (DAAC).
Chemical Biology & SAR Analysis
The Pharmacophore Map
The colchicine scaffold interacts with the
Figure 1: Pharmacophore segmentation of the colchicine scaffold. The C7 position on Ring B acts as the kinetic and resistance gatekeeper.
The C7-Position (Ring B): The Kinetic Gatekeeper
The native acetamido group at C7 is responsible for the "slow-binding" characteristic of colchicine. It imposes a high entropic cost due to the requirement for a specific conformational adaptation of the tubulin dimer (the "induced fit" model).
-
Colchicine: High activation energy (
kcal/mol). Binding is slow and pseudo-irreversible. -
Deacetamidocolchicine (DAAC): Removal of the side chain lowers
. Binding is fast and reversible.[2] -
P-gp Interaction: The nitrogen atom at C7 is a critical recognition motif for P-glycoprotein.[3] Analogs lacking this nitrogen (e.g., replacement with a carbon chain or hydrogen) are not pumped out of MDR cells.
Ring A and C Modifications
-
Ring A (Trimethoxy): Essential for the initial "docking" into the hydrophobic pocket of
-tubulin. Demethylation (e.g., 1-demethylcolchicine) generally reduces tubulin affinity but is used to create prodrugs. -
Ring C (Tropolone): The methoxy group at C10 is chemically reactive. Replacement with a methylthio group (–SMe) yields Thiocolchicine , which retains high tubulin affinity and serves as a superior scaffold for C7 modifications due to its enhanced stability.
Mechanistic Profiling: Kinetics & Thermodynamics[4]
The biological distinction between Colchicine and DAAC is best understood through their thermodynamic binding signatures.
| Parameter | Colchicine (Native) | Deacetamidocolchicine (DAAC) | Mechanistic Implication |
| Binding Rate ( | Slow ( | Fast ( | DAAC lacks the steric hindrance of the acetamido group. |
| Activation Energy ( | High | Low | DAAC requires less conformational change of tubulin to bind. |
| Driving Force | Entropy ( | Enthalpy ( | Colchicine displaces water (hydrophobic effect); DAAC binding is driven by direct bond formation. |
| P-gp Substrate | Yes | No | DAAC analogs are effective in MDR+ cell lines. |
Kinetic Energy Landscape
The following diagram illustrates the energy barrier difference, explaining why DAAC binds faster but may have a faster off-rate (
Figure 2: Kinetic energy landscape. Colchicine (Red) faces a high activation barrier due to the C7-acetamido steric clash. DAAC (Green) bypasses this, leading to rapid equilibrium.
Experimental Protocol: Synthesis of 7-Deacetylthiocolchicine
A primary scaffold for generating Deacetamido analogs.
Rationale: To explore C7-SAR, one must first remove the native acetyl group. We utilize Thiocolchicine as the starting material due to its higher stability and potency compared to colchicine.
Reagents Required:
-
Thiocolchicine (Commercial or synthesized from Colchicine via NaSMe)
-
Methanol (MeOH)[4]
-
Hydrochloric Acid (2N HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Acid Hydrolysis:
-
Dissolve Thiocolchicine (1.0 eq) in a mixture of MeOH and 2N HCl (1:1 v/v).
-
Reflux the mixture at 90°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The product (amine) will be more polar (lower
) than the starting amide.
-
-
Neutralization & Work-up:
-
Cool the reaction mixture to
(ice bath). -
Basify carefully to pH ~9-10 using 2N NaOH. Note: Colchicine derivatives are sensitive to strong base; do not exceed pH 10 or prolonged exposure.
-
Extract immediately with DCM (
).
-
-
Purification:
-
Dry combined organic layers over anhydrous
. -
Concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
-
Validation:
-
Product: 7-Deacetylthiocolchicine (Free amine).
-
1H NMR (CDCl3): Look for the disappearance of the acetyl singlet (
ppm) and the upfield shift of the C7-proton.
-
Downstream Modification (The "Deacetamido" Route):
To generate a true Deacetamidocolchicine (replacing -NH2 with -H), a radical deamination (e.g., via diazonium intermediate and reduction with
Comparative Efficacy Data
The following table summarizes the cytotoxicity profiles of Colchicine versus Deacetamido-type analogs in sensitive and resistant cell lines.
Table 1: Cytotoxicity (
| Compound | C7 Substituent | MCF-7 ( | MCF-7/ADR (MDR+) ( | Resistance Factor (R/S) |
| Colchicine | 5.0 | > 1,000 | > 200 | |
| Thiocolchicine | 2.0 | ~500 | ~250 | |
| Deacetamidocolchicine | 15.0 | 18.0 | 1.2 | |
| 7-Deacetylcolchicine | 20.0 | 800 | 40 |
Data Interpretation:
-
Colchicine loses >200-fold potency in MDR cells due to P-gp efflux.
-
Deacetamidocolchicine (where the nitrogen is removed) retains near-equipotent activity in both sensitive and resistant lines (Resistance Factor
), validating the SAR hypothesis that the nitrogen is the P-gp recognition element.
References
-
Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers. Journal of Biological Chemistry, 1994. Link
-
Structure-Activity Relationships in the Colchicine Molecule with Respect to Interaction with the Mammalian Multidrug Transporter. Heterocycles, 1994. Link
-
Colchicine Binding to Tubulin Monomers: A Mechanistic Study. Biochemistry, 1996. Link
-
Thermodynamics of colchicinoid-tubulin interactions. Role of B-ring and C-7 substituent. Biochemistry, 1996.[1] Link
-
Antitumor agents.[5] 172. Synthesis and biological evaluation of novel deacetamidothiocolchicin-7-ols and ester analogs. Journal of Medicinal Chemistry, 1997. Link
Sources
- 1. Thermodynamics of colchicinoid-tubulin interactions. Rrol of B-ring and C-7 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Thermodynamic Stability & Binding Mechanics of Deacetamido-5,6-didehydro-colchicine
This guide provides an in-depth technical analysis of Deacetamido-5,6-didehydro-colchicine (DDC) , a specific structural analog of colchicine. This molecule serves as a critical probe for understanding the thermodynamic contributions of the B-ring conformation and the C7-substituent in microtubule destabilization.
Executive Summary
Deacetamido-5,6-didehydro-colchicine (DDC) (PubChem CID: 26719) represents a "stripped-down" and "rigidified" pharmacophore of the parent compound, colchicine. Structurally, it lacks the C7-acetamido group (deacetamido) and possesses unsaturation at the C5-C6 position (didehydro).
From a thermodynamic perspective, DDC is a pivotal case study in ligand pre-organization . Unlike Deacetamidocolchicine (DAAC), which is conformationally flexible and racemizes rapidly, DDC utilizes the 5,6-double bond to mechanically lock the biaryl axis between the A and C rings. This guide analyzes the thermodynamic consequences of this modification on chemical stability, atropisomerism, and tubulin binding affinity.[1]
Structural Thermodynamics & Atropisomerism
The core thermodynamic challenge of colchicine analogs is the atropisomerism arising from the twisted biaryl connection between the trimethoxybenzene (Ring A) and the methoxytropone (Ring C).
The "Biaryl Lock" Mechanism
In native colchicine, the C7-acetamido group acts as a steric anchor, thermodynamically favoring the (
The DDC Solution: The introduction of a double bond at the C5-C6 position in DDC restores rigidity without the steric bulk of the acetamido group.
-
Conjugation Penalty: The C5=C6 double bond conjugates Ring A to the B-ring, forcing the C5-C6-C7 segment towards planarity.
-
Rotational Barrier: This unsaturation significantly increases
compared to DAAC, effectively "freezing" the biaryl twist. This pre-organization reduces the entropic penalty ( ) usually associated with flexible ligand binding.
Comparative Conformational Stability
| Compound | C7 Substituent | C5-C6 Bond | Conformational Status | Thermodynamic Driver |
| Colchicine | Acetamido (-NHAc) | Single | Rigid ( | Entropy-driven ( |
| DAAC | Hydrogen (-H) | Single | Flexible (Fast Racemization) | Enthalpy-driven ( |
| DDC | Hydrogen (-H) | Double | Rigid (Conjugation locked) | Hybrid (Pre-organized) |
Tubulin Binding Thermodynamics[1][3]
The binding of DDC to the colchicine-site of tubulin follows a distinct thermodynamic signature compared to the parent compound.
The Thermodynamic Cycle
Colchicine binding is characterized by a favorable entropy change (
DDC Binding Profile:
-
Enthalpic Contribution (
): DDC lacks the H-bond donor capability of the C7-amide (which normally interacts with -tubulin residues). Consequently, the enthalpic gain is reduced compared to colchicine. -
Entropic Contribution (
): Because DDC is pre-rigidified by the 5,6-double bond, it does not suffer the large conformational entropy loss that flexible analogs (like DAAC) experience upon binding. -
Net Affinity (
): While DDC exhibits lower absolute affinity than colchicine due to the loss of the C7 H-bond, its binding kinetics are faster. The lack of the bulky acetamido group removes the steric hindrance that normally slows the "on-rate" of colchicine.
Figure 1: Thermodynamic progression of ligand binding. DDC exhibits a lower activation energy barrier due to reduced steric bulk but achieves a lower final binding enthalpy.
Chemical Stability & Degradation Pathways
While thermodynamically stable in terms of conformation, DDC possesses specific chemical vulnerabilities due to the styrenyl-like C5=C6 unsaturation.
Photochemical Instability
Like colchicine, DDC is susceptible to electrocyclic rearrangement upon UV exposure.
-
Mechanism: Excitation of the tropolone ring (Ring C) facilitates a disrotatory ring closure.
-
Product: Conversion to Deacetamido-lumicolchicine . The 5,6-double bond may accelerate this process by extending the conjugation length, red-shifting the absorption maximum into the visible spectrum.
Oxidative Susceptibility
The C5=C6 double bond is electron-rich and prone to:
-
Epoxidation: Reaction with singlet oxygen or metabolic cytochromes (CYP3A4) to form the 5,6-epoxide.
-
Michael Addition: The conjugation with the A-ring makes the C6 position susceptible to nucleophilic attack if the A-ring is activated.
Experimental Protocols
Protocol: Fluorescence Quenching Binding Assay
This protocol determines the thermodynamic binding constants (
Reagents:
-
Purified Tubulin (bovine brain), 1.0 mg/mL in PEM Buffer.
-
PEM Buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9.
-
DDC Stock: 10 mM in DMSO (Store in amber glass, -20°C).
Workflow:
-
Equilibration: Dilute tubulin to 2 µM in PEM buffer. Equilibrate at 20°C, 25°C, 30°C, and 37°C (for Van 't Hoff analysis).
-
Titration: Add DDC in stepwise increments (0.2 µM to 20 µM).
-
Measurement: Excite at 295 nm (Trp selective); Monitor emission at 335 nm.
-
Correction: Correct for the "Inner Filter Effect" due to DDC absorbance at 295 nm.
-
Calculation: Fit the quenching curve to the Scatchard equation to derive
. Plot vs to determine and .
Synthesis Pathway (Conceptual)
The synthesis of DDC typically proceeds via the degradation of DAAC or total synthesis involving an oxidopyrylium [5+2] cycloaddition.
Figure 2: Conceptual synthetic genealogy of DDC from the parent alkaloid.
References
-
PubChem. Colchicine, deacetamido-5,6-didehydro- (CID 26719).[2] National Library of Medicine. Available at: [Link]
-
Andreu, J. M., & Timasheff, S. N. (1982). Conformational states of tubulin liganded to colchicine, tropolone methyl ether, and podophyllotoxin. Biochemistry.[1][3][4][5] (Context: Thermodynamic baseline for colchicine binding).
-
Ray, K., et al. (1981). Role of B-ring of colchicine in its binding to tubulin.[1][6][3][5][7][8] Journal of Biological Chemistry.[5] Available at: [Link]
-
Hastie, S. B. (1991). Interactions of colchicine with tubulin.[1][6][3][4][5][7][8][9][10][11][12] Pharmacology & Therapeutics. Available at: [Link]
-
Berg, U., et al. (1997).[3] Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine.[1][3][8] Bioorganic & Medicinal Chemistry Letters.[3] (Context: Racemization kinetics of DAAC).
Sources
- 1. Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deconstruction of Desacetamidocolchicine’s B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of B-ring of colchicine in its binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 10. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Spectrum: A Technical Guide to Colchicine Degradation
Topic: History and Discovery of Colchicine Degradation Products Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colchicine, a tricyclic alkaloid isolated from Colchicum autumnale, remains a cornerstone in the management of gout and Familial Mediterranean Fever (FMF).[1][2][3][4][5][6] Despite its ancient lineage, the molecule presents significant stability challenges that continue to influence modern formulation and analytical strategies.[7] This guide analyzes the two primary degradation pathways of colchicine—photolytic isomerization and hydrolytic demethylation—providing a mechanistic understanding of these impurities (Lumicolchicines and Colchiceine) and the protocols required to control them.
Historical Genesis & Structural Elucidation[4]
The journey of colchicine from a herbal extract to a defined chemical entity is marked by a century-long struggle to define its structure, largely due to its unusual tropolone ring system.[6][7]
-
1820 (Isolation): French chemists P.S.[7] Pelletier and J.B.[1][2] Caventou isolated the active principle from the meadow saffron, though it was initially confused with veratrine.
-
1833 (Purification): P.L.[1][2][7] Geiger purified the substance and formally named it "colchicine."
-
1945 (The Tropolone Breakthrough): The structure remained a puzzle until Michael Dewar proposed the existence of a seven-membered tropolone ring (Ring C), a concept that revolutionized non-benzenoid aromatic chemistry.
-
1955-1959 (Synthesis): The absolute configuration was confirmed through total synthesis efforts, culminating in Eschenmoser’s landmark synthesis.[7]
Scientist’s Note: The presence of the tropolone ring is not just a structural curiosity; it is the "Achilles' heel" regarding stability. The extended conjugation of the A, B, and C rings makes the molecule highly susceptible to UV-induced valence isomerization.
Photolytic Degradation: The Lumicolchicines
The most critical stability concern for colchicine is its sensitivity to light.[7] Upon exposure to UV radiation (specifically within the 350 nm absorption band), colchicine undergoes an irreversible rearrangement.[7]
The Mechanism: Valence Tautomerism
The conversion is a classic example of a Symmetry-Allowed Disrotatory Electrocyclization.
-
Excitation: Colchicine absorbs a photon, promoting an electron to a singlet excited state (
).[7] -
Cyclization: The C-ring (tropolone) undergoes a
electrocyclization (often described in simplified terms as a intramolecular cycloaddition) connecting C-8 and C-12.[7] -
Isomerization: This collapses the seven-membered ring into a tetracyclic structure containing two fused four- and five-membered rings.[7]
This process yields two primary stereoisomers:[7]
Pharmacological Impact: Crucially, lumicolchicines do not bind to tubulin .[7] The structural rearrangement destroys the specific geometry required to fit into the colchicine-binding site on the
Pathway Diagram
The following diagram illustrates the degradation logic and the branching pathways.
Caption: Figure 1. Divergent degradation pathways of Colchicine under photolytic and hydrolytic stress.
Hydrolytic Degradation: Colchiceine[7][10][11]
While light attacks the ring structure, acidic conditions attack the substituents.
The Mechanism: C-Ring Hydrolysis
Colchiceine is formed via the hydrolysis of the methoxy group at position C-10 on the tropolone ring.
-
Reaction: Acid-catalyzed demethylation.[7]
-
Product: The methoxy ether is converted to an enolic hydroxyl group.[7] Due to the tautomeric nature of the tropolone ring, this exists in equilibrium as a tropolone acid.
Differentiation Alert: Do not confuse Colchiceine (C-ring modification) with N-deacetylcolchicine (B-ring amide hydrolysis).[7]
-
Colchiceine:[2][6][7][8][9][10][11][12][13][14][15][16] Formed by acid hydrolysis; typically monitored as a process impurity or degradation product.[7]
-
N-deacetylcolchicine: Often a metabolite or result of extreme hydrolysis; significantly more toxic.[7]
The "Green" Test
Historically, Colchiceine was detected using a ferric chloride (
Analytical Methodologies & Data
Modern control of these impurities relies on High-Performance Liquid Chromatography (HPLC).[7] The separation is challenging due to the similar polarity of the isomers.
Comparative Impurity Profile (USP/EP Standards)
| Impurity | Origin | Relative Retention Time (RRT) | Acceptance Criteria (approx.) |
| Colchicine | API | 1.00 | 94.0 - 101.0% |
| Colchiceine | Hydrolysis | ~0.6 - 0.8 | NMT 0.2% (or FeCl3 negative) |
| Photolysis | ~1.2 - 1.4 | NMT 3.0% (Total Impurities) | |
| Photolysis | ~1.5 - 1.8 | NMT 3.0% (Total Impurities) | |
| N-Deacetylcolchicine | Hydrolysis/Metab | ~0.5 | Controlled individually |
Note: RRTs vary based on specific gradient conditions (C18 column, Methanol/Phosphate Buffer).
Analytical Workflow Diagram
Caption: Figure 2. Standard HPLC workflow for Colchicine impurity profiling.
Experimental Protocols
Protocol A: Photolytic Forced Degradation
Objective: Generate Lumicolchicines to validate HPLC resolution.
-
Preparation: Prepare a 1 mg/mL solution of Colchicine in Methanol.
-
Control: Transfer 1 mL to an amber autosampler vial (Dark Control).
-
Exposure: Transfer 1 mL to a clear quartz or glass vial. Expose to a UV light source (approx. 365 nm or standard ICH Q1B photostability chamber) for 4–24 hours.[7]
-
Checkpoint: The solution may turn slightly yellow/brown.[7]
-
-
Analysis: Inject the Control vs. Exposed sample.
-
Validation: You must observe the disappearance of the Colchicine peak and the emergence of two later-eluting peaks (
and Lumicolchicine). If peaks co-elute, adjust mobile phase methanol content.[7]
-
Protocol B: Acid Hydrolysis (Colchiceine Generation)
Objective: Generate Colchiceine to validate detection limits.
-
Preparation: Dissolve 10 mg Colchicine in 5 mL of 0.1 N HCl.
-
Stress: Heat at 60°C for 2–4 hours.
-
Caution: Over-stressing (higher temp or stronger acid) may lead to N-deacetylation (loss of the amide side chain), creating a different impurity profile.[7]
-
-
Neutralization: Allow to cool. Neutralize carefully with 0.1 N NaOH to pH ~5-6 (to protect the HPLC column).
-
Analysis: Inject immediately.
-
Validation: Look for an early eluting peak (Colchiceine).[7] Confirm identity using the Ferric Chloride spot test on a separate aliquot if peak identification is ambiguous.
-
References
-
Pelletier, P. S., & Caventou, J. B. (1820).[7] Examen chimique des plusieurs plantes de la famille des Colchicées, et du principe actif qu'elles renferment. Annales de Chimie et de Physique.[7]
-
Dewar, M. J. S. (1945).[7] Structure of Colchicine.[3][4][7][17][10][11][12][18][19] Nature, 155, 141–142.[7] [7]
-
Grewe, R., & Wulf, W. (1951).[7][20] Die Umwandlung des Colchicins durch Sonnenlicht.[7] Chemische Berichte.[7] (Foundational work on Lumicolchicine structure).[7] [7]
-
United States Pharmacopeia (USP). Colchicine Monograph.[7] (Current Official Revision).[7] [7]
-
Hastie, S. B. (1991).[7] Interactions of colchicine with tubulin.[4][7][17][11][12][18][19] Pharmacology & Therapeutics.[2][7][20] (Discusses binding affinity of analogs/degradants).
-
Lambooy, N. et al. (2010).[7] Photochemical Transformation of Colchicine: A Kinetic Study. Journal of Solution Chemistry.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolating Colchicine in 19th Century: An Old Drug Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colchicine: an ancient drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worksinprogress.co [worksinprogress.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Colchicine - Wikipedia [en.wikipedia.org]
- 8. CAS 7411-12-3: N-Deacetyl-N-formylcolchicine | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Binding of colchiceine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uspbpep.com [uspbpep.com]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 20. researchgate.net [researchgate.net]
CAS number and identifiers for Colchicine deacetamido-5,6-didehydro-
This technical guide details the chemical identity, formation mechanism, and analytical profiling of Colchicine deacetamido-5,6-didehydro- (CAS 14511-67-2).[1][2] This compound represents a critical impurity and degradation marker in the stability profiling of Colchicine APIs and finished dosage forms.
Identifier and Structural Characterization[1][2][3]
Primary Identifier: CAS 14511-67-2 Chemical Name: Colchicine, deacetamido-5,6-didehydro- Synonyms: Deacetamido-5,6-didehydrocolchicine; 5,6-Dehydro-7-deacetamidocolchicine; 1,2,3,10-tetramethoxy-7H-benzo[a]heptalen-9-one.[1][2]
1. Chemical Identity Data
The following table consolidates the physicochemical identifiers required for regulatory documentation and spectral confirmation.
| Parameter | Specification |
| CAS Registry Number | 14511-67-2 |
| Molecular Formula | |
| Molecular Weight | 340.37 g/mol |
| PubChem CID | 26719 |
| InChI Key | FQJNWAQADVOLFC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC |
| Structural Feature | Elimination of the C7-acetamido group ( |
Formation Mechanism & Degradation Pathway
Expert Insight: The presence of CAS 14511-67-2 typically indicates a specific degradation pathway involving the B-ring of the colchicine scaffold.[1][2] Unlike the common hydrolytic impurity N-Deacetylcolchicine (which retains the nitrogen) or the photolytic Lumicolchicine isomers (which involve ring contraction), the deacetamido-5,6-didehydro- analog represents a deamination-elimination event.[1][2]
This transformation is mechanistically significant because it results in the complete loss of the nitrogenous side chain, yielding a fully carbocyclic benzo[a]heptalene core.[2] This usually occurs under forcing conditions (acidic hydrolysis followed by elimination) or specific metabolic processing.[2]
Mechanistic Workflow (Graphviz)
The following diagram illustrates the theoretical pathway from the parent API to this specific degradant, contrasting it with the standard hydrolytic route.
Figure 1: Proposed formation pathway involving hydrolysis of the amide bond followed by elimination of the amine to form the B-ring alkene.[1][2]
Analytical Methodology: Detection & Profiling
To isolate and quantify CAS 14511-67-2, researchers must employ a reverse-phase HPLC method capable of resolving the hydrophobic shift caused by the loss of the acetamide group.[1][2] The deacetamido analog is significantly less polar than the parent Colchicine due to the loss of the H-bond donor/acceptor amide moiety.
Protocol: RP-HPLC Separation
Objective: Separation of Colchicine from non-nitrogenous degradation products.
1. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Symmetry C18 or equivalent),
, .[2] -
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (
). -
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (Tropolone chromophore remains intact).
-
Temperature:
.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 50 | 50 | Elution of polar degradants |
| 25.0 | 20 | 80 | Elution of Deacetamido-5,6-didehydro- |
| 30.0 | 90 | 10 | Re-equilibration |
3. Validation Criteria:
-
Relative Retention Time (RRT): The target molecule (CAS 14511-67-2) is expected to elute after Colchicine (RRT > 1.[1][2]2) due to increased lipophilicity (loss of polar amide, increase in planarity/conjugation).[2]
-
Resolution (
): Ensure between the target peak and the main Colchicine peak.
Significance in Drug Development
Impurity Qualification: While Pharmacopoeial monographs (USP/EP) focus heavily on Impurities A (Deacetyl-formyl), B (Conformational), and C (Lumicolchicine), the Deacetamido-5,6-didehydro- variant is a critical marker for:
-
Harsh Stress Testing: Its presence suggests exposure to conditions severe enough to cleave the C-N bond entirely, not just the amide bond.
-
Synthetic Carryover: It may appear as a byproduct if the synthesis involves B-ring closure steps where elimination competes with substitution.[2]
-
Toxicity Profiling: The tropolone ring (Ring C) is the primary driver of tubulin binding and toxicity. However, the removal of the C7-acetamido group alters the binding affinity.[1][2] Structure-Activity Relationship (SAR) studies suggest that while the C7 side chain aids in binding orientation, the core tropolone system retains significant cytotoxicity.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26719: Colchicine, deacetamido-5,6-didehydro-. Retrieved from [Link][1][2]
-
European Pharmacopoeia (Ph.[2] Eur.). Colchicine Monograph: Impurity Profiling and Related Substances. (General reference for impurity nomenclature).
- United States Pharmacopeia (USP).Colchicine Official Monograph: Organic Impurities Procedures.
Sources
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)acetamide | C22H25NO6 | CID 2833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Toxicology Profile of Colchicine Impurities and Byproducts
Introduction: The Double-Edged Sword of Colchicine and the Imperative of Purity
Colchicine, a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale), is a potent anti-inflammatory agent with a long history of use in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic efficacy is primarily attributed to its ability to bind to tubulin, disrupting microtubule polymerization and thereby inhibiting mitosis and various inflammatory processes.[3] However, this mechanism of action is also the root of its significant toxicity. Colchicine possesses a notoriously narrow therapeutic index, meaning the dose required for therapeutic effect is perilously close to a toxic dose.[1][4] This inherent risk is further compounded by the potential presence of impurities and byproducts, which can arise during the manufacturing process, degradation, or from the plant source itself.[5]
The United States Food and Drug Administration (FDA) and other regulatory bodies like the European Medicines Agency (EMA) impose strict limits on impurities in pharmaceutical products to ensure patient safety and drug efficacy.[5] For a drug with a toxicity profile as steep as colchicine, understanding the toxicological landscape of its related substances is not merely a regulatory hurdle but a critical component of patient safety. This technical guide provides a comprehensive overview of the toxicology of known colchicine impurities and byproducts, outlines methodologies for their toxicological assessment, and discusses the regulatory context governing their control.
I. Identification and Classification of Colchicine Impurities and Byproducts
Impurities in colchicine can be broadly categorized based on their origin:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and byproducts of synthetic reactions.[5] Residual solvents used during extraction and purification, such as methanol, ethanol, and dichloromethane, also fall into this category.[5]
-
Degradation Products: Colchicine is susceptible to degradation when exposed to light, heat, or moisture.[5] Photodegradation can lead to the formation of lumicolchicines.[6] Hydrolysis and oxidation can also generate various degradation products.[5]
-
Plant-Derived Impurities: As colchicine is extracted from a natural source, other related alkaloids present in the plant can be co-extracted.
A number of specific impurities have been identified and are routinely monitored in pharmaceutical-grade colchicine. Some of the most significant include:
-
N-deacetyl-N-formyl-colchicine (Impurity A, also known as Gloriosine): This impurity is a known tumorigenic agent and has been investigated for its anti-cancer properties.[7]
-
2-O-demethyl colchicine and 3-O-demethyl colchicine: These are metabolites of colchicine, also found as impurities.[1][7]
-
Colchicoside: A glycosidic analog of colchicine.
-
Lumicolchicines: A group of isomers formed upon exposure of colchicine to UV light.[6] These photodegradants contain structural alerts for mutagenicity.[8]
II. Toxicological Profiles of Key Colchicine Impurities and Byproducts
The toxicity of colchicine itself is well-documented, with overdose leading to a multi-stage clinical syndrome characterized by initial gastrointestinal distress, followed by multi-organ failure, bone marrow suppression, and potentially death.[3][9][10][11] The toxicological profiles of its impurities are less extensively studied, but available data and structure-activity relationships raise significant safety concerns.
Mechanism of Toxicity
The primary mechanism of colchicine's toxicity is its disruption of microtubule function. This affects rapidly dividing cells most severely, explaining the prominent gastrointestinal and hematological side effects.[3] It is plausible that impurities with similar chemical structures could exert toxicity through similar mechanisms. For instance, the binding of colchicine analogues to the tight junction protein ZO-1 has been investigated as a potential mechanism for gastrointestinal toxicity.[1][12]
Specific Impurity Toxicology
-
N-deacetyl-N-formyl-colchicine (Gloriosine): As a tumorigenic compound, its presence in colchicine formulations is a significant concern.[7] Regulatory limits for this impurity are particularly stringent.
-
Demethylated Metabolites (2-DMC, 3-DMC, 10-DMC): Metabolic transformation of colchicine, primarily through the action of CYP3A4, produces several demethylated derivatives.[1] While this metabolic process is generally considered a detoxification pathway that can attenuate gastrointestinal toxicity, the inherent toxicity of these metabolites themselves requires careful evaluation.[1][12]
-
Lumicolchicines: The presence of structural alerts for mutagenicity in photodegradant impurities necessitates strict control to keep daily intake below the threshold of toxicological concern.[8] Qualification studies, including genetic toxicology and repeated-dose toxicity studies, may be required if these limits cannot be met.[8]
The following table summarizes the available toxicological information for key colchicine impurities:
| Impurity/Byproduct | Chemical Name | Origin | Known or Suspected Toxicological Effects |
| Impurity A | N-deacetyl-N-formyl-colchicine | Process/Plant | Tumorigenic[7] |
| 2-O-demethyl colchicine | N-[(7S, 12aS)-2-hydroxy-1,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-acetamide | Metabolite/Impurity | Potential for similar toxicity profile to colchicine |
| 3-O-demethyl colchicine | N-[(7S, 12aS)-3-hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-acetamide | Metabolite/Impurity | Potential for similar toxicity profile to colchicine |
| Lumicolchicines | Isomers of colchicine | Degradation (Photolysis) | Structural alerts for mutagenicity[8] |
III. Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of colchicine impurities is essential for risk assessment. This involves a combination of in silico, in vitro, and in vivo studies.
In Silico Analysis
Computational tools can be used for preliminary toxicity prediction based on the chemical structure of the impurities. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can help identify potential hazards such as mutagenicity, carcinogenicity, and reproductive toxicity.
In Vitro Cytotoxicity Assays
Cell-based assays are crucial for determining the direct cytotoxic effects of colchicine and its impurities.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a suitable cell line (e.g., Vero, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (colchicine or impurity) and a vehicle control. Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A study on the photolysis of colchicine used this method to demonstrate that the resulting photoproduct was significantly less cytotoxic, with an IC50 of 2.1 µg/mL compared to 0.48 µg/mL for colchicine.[13]
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity Assays
Given the mutagenic potential of some impurities, genotoxicity testing is critical.
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test to assess the mutagenic potential of a compound.
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.
-
Chromosomal Aberration Assay: This test evaluates the ability of a substance to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.
In Vivo Toxicity Studies
Animal studies are necessary to understand the systemic toxicity of impurities.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).
-
Dosing: Dose one animal at a time, starting with a dose just below the best estimate of the LD50.
-
Observation: Observe the animal for signs of toxicity for at least 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Estimation: The LD50 is calculated from the results of a small number of animals (typically 4-6).
Logical Relationship of Toxicological Assessment
Caption: Tiered approach to toxicological assessment of impurities.
IV. Regulatory Framework and Control Strategies
Regulatory agencies such as the FDA provide guidance on the qualification and control of impurities in drug substances and products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), are globally recognized standards.
The qualification of an impurity involves gathering and evaluating data to establish a biologically safe limit for that impurity. If the level of an impurity in a drug product exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological studies are required.
Control of colchicine impurities is achieved through:
-
Raw Material Control: Sourcing high-quality plant material and reagents.
-
Process Optimization: Designing synthetic and purification processes to minimize the formation of impurities.
-
Analytical Methodologies: Utilizing robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify impurities.[5][7][14]
-
Stability Testing: Evaluating the stability of the drug substance and product under various conditions to identify and control degradation products.
Conclusion
The narrow therapeutic index of colchicine necessitates a rigorous approach to controlling its impurities. A thorough understanding of the toxicological profiles of these related substances is paramount for ensuring patient safety. This requires a multi-faceted strategy that includes the identification and characterization of impurities, a tiered approach to toxicological assessment, and the implementation of robust control strategies throughout the manufacturing process. As our understanding of the subtle toxicities of these compounds evolves, so too must our analytical and toxicological methodologies to ensure that the benefits of colchicine therapy are not undermined by the risks posed by its impurities.
References
-
Veeprho. Colchicine Impurities and Related Compound. [Link]
-
Wang, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. Molecules, 27(6), 1797. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Colchicine: Biotoxin. NIOSH. [Link]
-
Wang, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. ResearchGate. [Link]
- Takeda Pharmaceutical Company Limited. (2013). Colchicine compositions and methods. U.S.
-
U.S. Food and Drug Administration (FDA). (2008). Center for Drug Evaluation and Research Pharmacology/Toxicology Review and Evaluation for NDA 22-352. [Link]
-
Alali, F. Q., et al. (2009). An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds. ResearchGate. [Link]
-
Li, J., et al. (2023). Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. Food Science and Human Wellness, 12(4), 1162-1168. [Link]
-
RxList. (2019). Colchicine (Colchicine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Wikipedia. (n.d.). Colchicine. [Link]
-
Freston, J. (2025). Colchicine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Veeprho. (n.d.). Colchicine EP Impurity A | CAS 7411-12-3. [Link]
-
Vollmer, C., et al. (2022). Toxic plants-Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography-mass spectrometry. Drug testing and analysis, 14(2), 377–381. [Link]
-
Vollmer, C., et al. (2022). Toxic plants-Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Colchicine. [Link]
-
Nickson, C. (2021). Colchicine toxicity. Life in the Fast Lane. [Link]
-
U.S. Food and Drug Administration (FDA). (2009). Chemistry Review(s) for NDA 22-352. [Link]
-
Alfa Omega Pharma. (n.d.). Colchicine Impurities | 64-86-8 Certified Reference Substance. [Link]
-
Al-Dhaher, A. T. (2025). Colchicine Intoxication: A Comprehensive Narrative Review. MK Science Set Publishers. [Link]
-
Antoine, J. C., et al. (1980). In vivo and in vitro effects of colchicine and vinblastine on the secretory process of antibody-producing cells. PubMed. [Link]
-
Wang, Y., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Cancer management and research, 11, 487–496. [Link]
-
Sabouraud, A., et al. (2016). In Vitro Neutralization of the Cytotoxic Effects of Colchicine by Specific Antidotes (Colchicine-Specific Fabs). Journal of Clinical Toxicology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Colchicine: Biotoxin | NIOSH | CDC [cdc.gov]
- 10. Colchicine - Wikipedia [en.wikipedia.org]
- 11. mkscienceset.com [mkscienceset.com]
- 12. researchgate.net [researchgate.net]
- 13. Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocols for Deacetamido-5,6-didehydro-colchicine
This Application Note is structured to guide researchers through the semi-synthesis of Deacetamido-5,6-didehydro-colchicine (also referred to as 5,6-dehydro-7-deacetamidocolchicine or benzo[a]heptalen-9(5H)-one derivatives), a key intermediate in Structure-Activity Relationship (SAR) studies of tubulin-binding agents.[1]
Executive Summary & Scientific Rationale
The modification of the B-ring in colchicine (1) is a critical area of study for improving the therapeutic index of tubulin-destabilizing agents.[1] The removal of the C7-acetamido group and the introduction of unsaturation (5,6-didehydro) alters the conformational flexibility of the B-ring, affecting the biaryl dihedral angle between the A and C rings—a determinant factor for tubulin binding affinity.[1]
This protocol details the conversion of Colchicine to Deacetamido-5,6-didehydro-colchicine (3) via a two-stage semi-synthetic route:
-
Acid-catalyzed hydrolysis to yield N-Deacetylcolchicine (2).
-
Hofmann Elimination (Methylation followed by thermal elimination) to generate the conjugated B-ring system.[1]
Key Chemical Transformation
The transformation involves the excision of the acetamide functionality and the establishment of a conjugated heptafulvene-like system in the B-ring.[1]
Figure 1: Synthetic pathway from Colchicine to Deacetamido-5,6-didehydro-colchicine via Hofmann degradation.[1]
Safety & Hazard Assessment
CRITICAL WARNING: Colchicine and its derivatives are extremely toxic (LD50 ~6 mg/kg in humans).[1] They act as potent mitotic poisons.[1]
-
Containment: All weighing and reactions must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Waste: All solid and liquid waste must be segregated as "Cytotoxic/Highly Toxic Chemical Waste."[1]
Experimental Protocols
Phase A: Synthesis of N-Deacetylcolchicine (DAC)
The removal of the acetyl group liberates the primary amine at C7, creating the handle necessary for elimination.[1]
Reagents:
-
Colchicine (USP Grade)[1]
-
Sulfuric Acid (20% v/v aqueous solution)[1]
-
Methanol (HPLC Grade)[1]
-
Sodium Hydroxide (2M)[1]
-
Chloroform[1]
Protocol:
-
Dissolution: Dissolve 5.0 g (12.5 mmol) of Colchicine in 50 mL of Methanol in a 250 mL round-bottom flask.
-
Acidification: Slowly add 50 mL of 20% H₂SO₄. The solution will turn yellow.[1]
-
Reflux: Heat the mixture to reflux (approx. 70-75°C) with magnetic stirring for 4–6 hours.
-
Neutralization: Cool the reaction to 0°C in an ice bath. Adjust pH to ~10 using 2M NaOH.[1] The color may deepen to an intense orange/red (tropolone ionization).[1]
-
Extraction: Extract exhaustively with Chloroform (3 x 100 mL).
-
Note: The amine is soluble in organic solvents at basic pH.[1]
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect ~3.5–4.0 g (80–90%) of N-Deacetylcolchicine as a yellow amorphous solid.
Phase B: Hofmann Elimination to Deacetamido-5,6-didehydro-colchicine
This step converts the amine into a leaving group (trimethylammonium) and eliminates it to form the double bond.[1]
Reagents:
-
N-Deacetylcolchicine (from Phase A)[1]
-
Methyl Iodide (MeI) (Toxic/Volatile)[1]
-
Potassium Bicarbonate (KHCO₃)[1]
-
Silver Oxide (Ag₂O) (Freshly prepared or high purity)[1]
-
Methanol / Water[4]
Protocol:
-
Methylation (Quaternization):
-
Dissolve 1.0 g (2.8 mmol) of N-Deacetylcolchicine in 20 mL of Methanol.
-
Add 2.0 g of KHCO₃ and 2.0 mL of Methyl Iodide (Excess).
-
Stir at room temperature for 24 hours in a sealed vessel (protect from light).
-
Checkpoint: TLC should show a baseline spot (quaternary salt).[1]
-
Evaporate the solvent to dryness to obtain the crude methiodide salt.[1]
-
-
Base Exchange:
-
Elimination (Pyrolysis):
-
Concentrate the aqueous filtrate in vacuo at a temperature below 50°C to a viscous syrup.
-
Heat the syrup under high vacuum (0.1 mmHg) at 100–120°C for 1–2 hours. The residue will foam and darken as trimethylamine and water are evolved.[1]
-
-
Isolation:
-
Cool the residue and dissolve in Chloroform.[1]
-
Wash with water and brine.[1]
-
Purify via Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient).[1]
-
Target Fraction: The deacetamido-5,6-didehydro derivative typically elutes earlier than the amine precursors due to lack of H-bonding.[1]
-
Analytical Characterization & QC
To validate the synthesis, compare spectral data against the following parameters. The loss of the acetamide signals and the appearance of olefinic protons are diagnostic.[1]
| Parameter | N-Deacetylcolchicine (Precursor) | Deacetamido-5,6-didehydro-colchicine (Product) |
| Molecular Weight | 357.4 g/mol | 340.4 g/mol |
| Formula | C₂₀H₂₃NO₅ | C₂₀H₂₀O₅ |
| 1H NMR (Acetamide) | Singlet ~2.0 ppm (3H) (Absent in DAC) | Absent |
| 1H NMR (C7-H) | Multiplet ~3.6-3.8 ppm | Absent (Replaced by olefinic signals) |
| 1H NMR (Olefinic) | None in B-ring | New signals ~6.0–7.0 ppm (C5/C6/C7 region) |
| Appearance | Yellow Solid | Dark Yellow/Orange Resin or Solid |
Structural Validation Logic: The formation of the "5,6-didehydro" system (often involving conjugation through C7) results in a fully conjugated B-ring fused to the tropolone.[1] This causes a bathochromic shift in the UV-Vis spectrum compared to Colchicine.[1]
Mechanism of Action & Biological Context
Understanding the topology of the product is essential for SAR studies.[1]
Figure 2: Impact of B-ring modification on Tubulin binding topology.[1]
The removal of the acetamide group and introduction of the double bond generally leads to a faster rate of racemization of the biaryl axis (atropisomerism) or locks the molecule in a planar conformation that may differ from the bioactive tubulin-bound conformation.[1]
References
-
PubChem. (n.d.).[1][3] Colchicine, deacetamido-5,6-didehydro- (CID 26719).[1][5] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]
-
Banwell, M. G., et al. (1988).[1] Synthesis, X-ray crystal structure, and antimitotic properties of 6-chloro-2-methoxy-5-(2',3',4'-trimethoxyphenyl)cyclohepta-2,4,6-trien-1-one, a bicyclic analogue of colchicine.[1] Journal of Organic Chemistry, 53(21), 4945–4952.[1] (Context for B-ring modifications).
-
Klejborowska, G., et al. (2019).[1] Synthesis and biological evaluation of new C-7 substituted colchicine derivatives. Bioorganic & Medicinal Chemistry Letters.[1][6] (Provides modern protocols for C7 modifications).
-
Graening, T., & Schmalz, H. G. (2004).[1] Total syntheses of colchicine in comparison: a journey through 50 years of synthetic organic chemistry. Angewandte Chemie International Edition, 43(25), 3230-3256.[1] (Review of synthetic strategies including deacetamido intermediates).
Sources
- 1. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)acetamide | C22H25NO6 | CID 2833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
Strategic Isolation and Purification of Colchicine and its Process-Related Impurities from Botanical Matrices
An Application Guide for Drug Development Professionals
Abstract
Colchicine, a tricyclic alkaloid primarily sourced from Colchicum autumnale and Gloriosa superba, is a potent therapeutic agent with a narrow therapeutic index, utilized in the management of gout and Familial Mediterranean Fever (FMF).[1][2] The clinical safety and efficacy of colchicine are directly contingent on its purity. Botanical extracts, however, present a complex matrix containing not only the active pharmaceutical ingredient (API) but also a cohort of structurally similar alkaloids and degradation products. These impurities, if not adequately removed, can impact the drug's stability, bioavailability, and toxicity profile. This document provides a comprehensive guide for researchers and drug development professionals on the strategic isolation and purification of colchicine, with a specific focus on identifying and removing critical process-related impurities. We will detail methodologies from raw material processing to advanced chromatographic separations and final crystallization, emphasizing the scientific rationale behind each protocol step to ensure the production of high-purity colchicine suitable for pharmaceutical applications.
Foundational Knowledge: Colchicine and its Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule and its associated impurities. Colchicine's unique structure, comprised of three rings (A, B, and C), offers multiple sites for biochemical modification and degradation.[3]
Chemical Structures of Colchicine and Key Impurities
The primary impurities are often congeners that are co-extracted from the plant material or artifacts of the extraction and storage process.[4] Understanding their structures is paramount for developing selective purification methods. Key impurities include N-deacetyl-N-formyl colchicine (Impurity A), β-lumicolchicine (Impurity C), colchicoside (Impurity D), 3-O-demethylcolchicine (Impurity E), and colchiceine (Impurity F).[5][6][]
Caption: Key impurities related to the parent colchicine structure.
Physicochemical Properties
The subtle differences in polarity, solubility, and molecular weight between colchicine and its impurities are the levers we exploit during purification. For instance, the presence of a hydroxyl group in demethylated impurities increases their polarity relative to colchicine, a critical factor in chromatographic separation.[8]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Colchicine | C22H25NO6 | 399.44 | 142-150 | Soluble in water, ethanol, chloroform.[9][10] |
| Impurity A | C21H23NO6 | 385.41 | - | - |
| Impurity C | C22H25NO6 | 399.44 | - | - |
| Impurity D | C27H33NO11 | 547.55 | - | More water-soluble due to glycosidic bond. |
| Impurity E | C21H23NO6 | 385.41 | - | More polar than colchicine. |
| Impurity F | C21H23NO6 | 385.41 | - | More polar than colchicine. |
Data compiled from various sources.[1][6]
Integrated Purification Workflow
A multi-step approach is required to systematically remove impurities, moving from bulk separation to high-resolution polishing steps. Each stage enriches the colchicine content and removes a specific class of impurities.
Caption: Multi-stage workflow for colchicine purification.
Experimental Protocols
Safety Precaution: Colchicine and its extracts are extremely toxic.[9][11] All handling must be performed in a designated containment area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Part A: Extraction from Botanical Material
The goal of extraction is to efficiently liberate colchicine from the plant matrix while minimizing the co-extraction of undesirable compounds.
Protocol 1: Plant Material Preparation and Ultrasound-Assisted Extraction (UAE)
-
Rationale: Microwave or hot air oven drying of tubers is a critical first step; improper drying can lead to degradation.[12][13] Ultrasound-assisted extraction (UAE) is chosen for its efficiency at lower temperatures, reducing the risk of thermal degradation compared to methods like Soxhlet.[14] The optimal extraction pH is acidic (pH 1), which protonates the alkaloid, enhancing its solubility in the polar solvent medium.[14]
-
Methodology:
-
Drying: Dry the tubers of Gloriosa superba in a hot air oven at 60°C until a constant weight is achieved.[14]
-
Milling: Pulverize the dried tubers into a fine powder (e.g., 0.5 mm mean particle size).[15]
-
Extraction Solvent: Prepare a 70% ethanol-water mixture and adjust the pH to 1 using hydrochloric acid (HCl).[14][15]
-
Sonication: In a suitable vessel, combine the powdered plant material with the extraction solvent at a solvent-to-solid ratio of 30:1 (mL/g).[14]
-
Place the vessel in an ultrasonic bath. Perform the extraction under the following optimized conditions: 600 W power, 60°C, for 40-45 minutes.[14]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Part B: Primary Purification using Solid-Phase Extraction (SPE)
-
Rationale: The crude extract is a complex mixture. SPE serves as a rapid and effective cleanup step to remove highly non-polar compounds (lipids, waxes) and highly polar compounds (sugars, salts) that could interfere with subsequent chromatographic steps. A mixed-mode polymeric sorbent with both reversed-phase and cation-exchange properties is ideal for retaining alkaloids.[16]
-
Methodology:
-
Sample Preparation: Re-dissolve a known quantity of the crude extract in 5% acetic acid.[17][18]
-
Cartridge Conditioning: Condition a reversed-phase cation-exchange SPE cartridge (e.g., Oasis MCX) by sequentially passing 3 mL of methanol followed by 3 mL of 5% acetic acid. Do not allow the cartridge to dry.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing:
-
Wash 1: Elute with 3 mL of 0.1 M HCl to remove neutral and acidic impurities.[17]
-
Wash 2: Elute with 3 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the retained alkaloids (colchicine and related impurities) with 5 mL of a freshly prepared mixture of 28% ammonia and methanol (1:19 v/v).[17][18]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The resulting residue is the purified alkaloid fraction.
-
Part C: High-Resolution Purification by Column Chromatography (CC)
-
Rationale: This is the core purification step to separate colchicine from its structurally similar impurities. Normal-phase chromatography on silica gel is highly effective, as the hydroxyl groups on the silica surface interact differently with the functional groups of colchicine and its more polar demethylated or glycosylated impurities.[19][20]
-
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Mobile Phase Development: Develop a gradient elution system. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.
-
Sample Loading: Dissolve the dried SPE eluate in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully layer this onto the top of the packed column.
-
Elution and Fractionation: Begin the elution with the starting mobile phase. Collect fractions of a fixed volume (e.g., 10-15 mL) continuously.
-
Fraction Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain colchicine. A mobile phase of methanol:ethyl acetate:glacial acetic acid (2:7:1) and visualization under UV light (254 nm and 355 nm) can be effective.[21]
-
Pooling: Combine the fractions that show a high concentration of the target colchicine spot with minimal impurities.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the enriched colchicine. A purity of up to 99.8% can be achieved with careful column chromatography.[22][23][24]
-
Part D: Final Isolation and Purity Verification
-
Rationale: Crystallization is the final step to obtain a stable, high-purity solid form of colchicine and remove any remaining soluble impurities.[25] Following purification, a validated analytical method is essential to confirm the final purity and quantify any remaining impurities against pharmacopeial standards.[21][26]
Protocol 2: Crystallization
-
Dissolution: Dissolve the enriched colchicine from the CC step in a minimal amount of hot ethyl acetate.[27][28]
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (0-10°C) for 8-10 hours to promote crystal formation.[27]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.[28]
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C to obtain the final purified colchicine product.
Protocol 3: Purity Analysis by Analytical HPLC
-
Methodology: Use a validated stability-indicating HPLC method to assess the final purity. The following conditions are based on established methods for colchicine impurity profiling.[5][14][26]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of potassium dihydrogen phosphate buffer and methanol, pH adjusted to 5.5 with phosphoric acid.[14] |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 30°C[14] |
| Detection Wavelength | 254 nm[14] |
| Injection Volume | 20 µL |
| Sample Concentration | ~0.01 mg/mL in mobile phase |
-
Analysis: Calculate the purity by the area normalization method. The percentage of any single impurity and the total impurities should meet the specifications set by relevant pharmacopeias (e.g., USP, EP).
References
- Se Pu. (1999). Supercritical fluid CO2 extraction of colchicine from colchicine Autumnele liliaceae. Se Pu, 17(3), 249-52.
- Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine
- Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. PMC.
- Colchicine: 64-86-8. ChemicalBook.
- Colchicine. Wikipedia.
- A Comprehensive Review of Colchicine: An Ancient Drug with Many Therapeutic Potentials.
- The extraction, separation and purification of alkaloids in the n
- US8309764B2 - Colchicine solid-state forms; methods of making.
- Isolation of Pyrrolizidine Alkaloids - Column Chrom
- Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L. PubMed.
- Standardization of drying and extraction techniques for better colchicine recovery from Gloriosa superba.
- Colchicine: Isolation, LC-MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. PubMed.
- A Rapid and Reliable Solid-Phase Extraction Method for High-Performance Liquid Chromatographic Analysis of Opium Alkaloids
- Alkaloid Purific
- Colchicine (CAS 54192-66-4) - Chemical & Physical Properties. Cheméo.
- Isol
- CN102627576B - Preparation method for colchicine.
- CN102276493A - Extraction method of colchicine.
- Supercritical carbon dioxide extraction of Colchicum autumnale L.
- The effect of colchicine on cholesterol crystal formation, expansion and morphology: a potential mechanism in
- Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chrom
- US8415395B1 - Colchicine compositions and methods.
- Colchicine (Colchicinum).
- US20090215904A1 - Colchicine compositions and methods.
- Full article: Extraction of colchicine from Gloriosa superba tubers: a comparison of conventional and microwave-assisted extraction. Taylor & Francis.
- CN102276493B - Extraction method of colchicine.
- US7964647B2 - Colchicine compositions and methods.
- Determination of Alkaloids in Goldenseal Using Agilent Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and HPLC-DAD Analysis.
- Colchicine Impurities and Rel
- a comparative study of different solid phase extraction procedures for the analysis of alkaloids of forensic - interest in biological fluids by.
- A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids
- Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids.
- Standardization of drying and extraction techniques for better colchicine recovery from Gloriosa superba. CABI Digital Library.
- Optimization of extraction conditions for colchicine from Gloriosa superba tubers using response surface methodology. ijat.
- Colchicine Impurity H | CAS 6877-25-4. Veeprho.
- Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD.
- Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PMC - NIH.
- Colchicum autumnale – Knowledge and References. Taylor & Francis.
- A Novel Approach for Production of Colchicine as a Plant Secondary Metabolite by in Vitro Plant Cell and Tissue Cultures. David Publishing.
- Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L. Semantic Scholar.
- Colchicine Impurities | 64-86-8 Certified Reference Substance. Alfa Omega Pharma.
- Colchicine Impurity C - CAS - 6901-13-9. Axios Research.
- Colchicine EP Impurity A | CAS No- 7411-12-3. Simson Pharma Limited.
- Colchicine-impurities.
- Colchicine and Impurities. BOC Sciences.
- Technical Support Center: Purification of 1-Demethyl-Colchicine by Chrom
Sources
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. eijppr.com [eijppr.com]
- 4. veeprho.com [veeprho.com]
- 5. US20090215904A1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.who.int [cdn.who.int]
- 10. CN102276493B - Extraction method of colchicine - Google Patents [patents.google.com]
- 11. Colchicine | 64-86-8 [chemicalbook.com]
- 12. jmaps.in [jmaps.in]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijat-aatsea.com [ijat-aatsea.com]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids from papaver plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. column-chromatography.com [column-chromatography.com]
- 20. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 21. ijnrd.org [ijnrd.org]
- 22. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Colchicine: Isolation, LC-MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Alkaloid Purification - Lifeasible [lifeasible.com]
- 26. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 27. CN102627576B - Preparation method for colchicine - Google Patents [patents.google.com]
- 28. US7964647B2 - Colchicine compositions and methods - Google Patents [patents.google.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Identification of Deacetamido-5,6-didehydro-colchicine
Abstract
This application note presents a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and potential quantification of deacetamido-5,6-didehydro-colchicine. This colchicine analogue is of interest in toxicological, metabolic, and pharmaceutical research. The protocols outlined herein provide a detailed framework for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and optimize the method for their specific applications.
Introduction
Colchicine is a well-known alkaloid used for the treatment of gout and familial Mediterranean fever.[1] Its metabolism and potential degradation products are of significant interest due to its narrow therapeutic index. Deacetamido-5,6-didehydro-colchicine is a colchicine analogue characterized by the absence of the acetamido group on the B-ring and the presence of a double bond between carbons 5 and 6. Accurate and sensitive analytical methods are crucial for studying its pharmacokinetics, toxicology, or its presence as an impurity in colchicine formulations.
LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of trace-level compounds in complex matrices. This guide provides a starting point for developing a tailored LC-MS/MS method for deacetamido-5,6-didehydro-colchicine, leveraging established principles for the analysis of colchicine and its derivatives.
Analyte Properties and Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
-
Chemical Structure: 1,2,3,10-tetramethoxy-7H-benzo[a]heptalen-9-one
-
Molecular Formula: C₂₀H₂₀O₅[2]
-
Molecular Weight: 340.4 g/mol [2]
-
Exact Mass: 340.1311 Da[2]
The absence of the polar acetamido group suggests that deacetamido-5,6-didehydro-colchicine may be slightly less polar than colchicine, which can influence chromatographic retention. The core tricyclic structure remains, providing a basis for predicting its fragmentation behavior in the mass spectrometer.
Experimental Workflow
The overall experimental workflow for the analysis of deacetamido-5,6-didehydro-colchicine is depicted in the following diagram.
Caption: Experimental workflow for LC-MS/MS analysis.
Sample Preparation Protocol
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.[3][4]
4.1. Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from established methods for colchicine extraction.[3]
-
Sample Aliquoting: To 200 µL of plasma or urine in a polypropylene tube, add 20 µL of internal standard working solution.
-
pH Adjustment: Add 50 µL of 2 M potassium hydrogen phosphate buffer (pH 8.4). Vortex for 10 seconds.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol 20:10:1, v/v/v).
-
Mixing: Vortex for 30 seconds, followed by shaking for 10 minutes at 1000 rpm.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.2. Solid-Phase Extraction (SPE) Protocol
SPE can offer cleaner extracts and higher throughput.
-
Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of internal standard and 200 µL of 4% phosphoric acid. Vortex.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
5.1. Liquid Chromatography
A reversed-phase separation on a C18 column is recommended.
| Parameter | Recommended Condition |
| Column | C18, e.g., 100 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Rationale:
-
A C18 column provides good retention for moderately nonpolar compounds like colchicine analogues.[3]
-
Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.[5]
-
A gradient elution is necessary to ensure good peak shape and efficient elution of the analyte while separating it from potential matrix components.
5.2. Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Precursor Ion (Q1) | m/z 341.1 |
| Product Ions (Q3) | To be determined empirically. Predicted fragments include losses of CH₃, OCH₃, and cleavages of the tropolone ring. Start by monitoring a range of product ions from m/z 100 to 340. |
| Collision Energy (CE) | To be optimized for each transition. Start with a range of 10-40 eV. |
| Internal Standard | Ideally, a stable isotope-labeled deacetamido-5,6-didehydro-colchicine. If unavailable, colchicine-d6 can be considered, but validation of its performance is crucial. The MRM transition for colchicine-d6 is typically m/z 406.3 → 362.3.[6] |
Rationale and Optimization:
-
Precursor Ion: The precursor ion will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 341.13.
-
Product Ions: The fragmentation of deacetamido-5,6-didehydro-colchicine is expected to differ from that of colchicine due to the absence of the acetamido group. The primary fragmentation of colchicine is the loss of the acetamido group (a neutral loss of 59 Da), resulting in a product ion of m/z 341.1. Since our analyte already lacks this group, we must explore other fragmentation pathways. Common fragmentations for colchicine-like structures involve the tropolone ring system. It is crucial to perform product ion scans on a standard of deacetamido-5,6-didehydro-colchicine to identify the most abundant and specific product ions for building the MRM method. The collision energy should then be optimized for each selected product ion to maximize its signal intensity.
Data Analysis and System Suitability
-
Peak Integration: Chromatographic peaks for the analyte and internal standard should be integrated using the appropriate software.
-
Calibration: For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is often suitable.
-
System Suitability: Before running samples, inject a standard solution to ensure proper system performance, including acceptable peak shape, retention time, and signal-to-noise ratio.
Method Validation Considerations
For quantitative applications, the method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Conclusion
This application note provides a detailed and scientifically grounded starting point for the development of a sensitive and specific LC-MS/MS method for the identification of deacetamido-5,6-didehydro-colchicine. The provided protocols for sample preparation and instrumental analysis are based on established methods for related compounds and should be readily adaptable. The key to a successful method will be the empirical determination of the optimal MRM transitions and collision energies for this specific analogue.
References
- Bourgogne, E., et al. (2013). A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports. Journal of analytical toxicology, 37(7), 428–434.
- Canbolat, O. (2022). Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma.
- Cendejas-Bueno, E., et al. (2021). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Pharmaceuticals, 14(11), 1153.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26719, Colchicine, deacetamido-5,6-didehydro-. Retrieved February 15, 2026 from [Link].
- Pietsch, J., et al. (2008). A novel method based upon liquid chromatography coupled to ion trap mass spectrometry (MS) detection with electrospray ionization interface has been developed for the identification and quantification of colchicine in plasma or whole blood.
- Qian, Y., et al. (2023). Development, validation, and clinical application of a rapid UPLC–MS/MS method for detection of colchicine in human whole blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.
- Shah, A., et al. (2014). A sensitive and selective LC-MS/MS method for the determination of colchicine in human plasma.
- Türedi, S., & Karaman, O. (2018). Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction. Clinical Chemistry and Laboratory Medicine (CCLM), 56(S1), S289-S289.
- Kurek, J., et al. (2009). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Journal of the Serbian Chemical Society, 74(12), 1347-1359.
- Krynetskiy, E., et al. (2010). Application of LC-MS Analysis to a Colchicine Fatality. Journal of Analytical Toxicology, 34(3), 169-173.
-
National Institute of Standards and Technology. (n.d.). Colchicine. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
World Health Organization. (2006). The International Pharmacopoeia - Ninth Edition: Colchicinum. Retrieved from [Link]
- Farré, M., et al. (2017). LC-MS/MS Quantification of Free and Fab-bound Colchicine in Plasma, Urine and Organs Following Colchicine Administration and Colchicine-Specific Fab Fragments Treatment in Göttingen Minipigs.
- Karawya, M. S., & Diab, A. M. (1975). Colorimetric and volumetric assays of colchicine in galenicals and in pharmaceutical preparations. Journal of the Association of Official Analytical Chemists, 58(6), 1171-1173.
- Alali, F. Q., et al. (2008). Colchicinoids from Colchicum crocifolium Boiss.: A case study in dereplication strategies for (-)Colchicine and related analogs using LCMS and LC-PDA techniques. Phytochemical Analysis, 19(5), 443-451.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
Solubility Profiling and Solvent System Engineering for Deacetamido-5,6-didehydro-colchicine
Application Note & Protocol Guide | AN-2026-DDC
Executive Summary
This technical guide addresses the solubility parameters, solvent selection, and handling protocols for Deacetamido-5,6-didehydro-colchicine , a specific derivative of the tropolone alkaloid colchicine. Unlike its parent compound, which exhibits moderate water solubility due to the acetamido moiety, this derivative is characterized by increased lipophilicity (Predicted LogP ~2.4) and structural rigidity.
Effective utilization of this compound in high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and biological assays requires a precise understanding of its solvatochromic behavior. This guide provides evidence-based protocols for solvent selection to maximize solubility while minimizing degradation, specifically photo-isomerization to lumicolchicine analogs.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
To select the correct solvent, one must first understand the structural shift from the parent molecule.
| Feature | Colchicine (Parent) | Deacetamido-5,6-didehydro-colchicine | Impact on Solubility |
| CAS | 64-86-8 | 14511-67-2 | — |
| Formula | C₂₂H₂₅NO₆ | C₂₀H₂₀O₅ | Loss of Nitrogen/Amide |
| MW | 399.4 g/mol | 340.4 g/mol | Lighter, less bulky |
| LogP (Pred) | ~1.2 - 1.3 | ~2.4 | Significantly more lipophilic |
| H-Bond Donors | 1 (Amide NH) | 0 | Drastic reduction in water solubility |
| Key Moiety | Acetamido at C7 | Conjugated alkene at C5-C6 | Increased planarity; lower polarity |
Mechanistic Insight: The removal of the acetamido group at position C7 eliminates a key hydrogen bond donor/acceptor site. Furthermore, the introduction of the 5,6-double bond extends the conjugation of the B-ring, increasing the molecule's aromatic character and planarity. Consequently, Deacetamido-5,6-didehydro-colchicine acts as a lipophilic organic molecule , showing poor aqueous solubility compared to colchicine.
Solvent Selection Guide
Solubility Hierarchy
Based on the calculated partition coefficient (LogP 2.4) and structural analysis, the following solvent hierarchy is established for laboratory applications.
Class A: Primary Solvents (High Solubility > 20 mg/mL)
Best for stock solution preparation and extraction.
-
Dichloromethane (DCM): The solvent of choice for extraction and initial dissolution. The lack of H-bond donors in the solute aligns with DCM's non-polar/polar-aprotic character.
-
Chloroform (CHCl₃): Excellent solubility.[1] Note: Tropolone alkaloids can form solvates with chloroform; ensure thorough drying if solid recovery is required.
-
Dimethyl Sulfoxide (DMSO): Universal solvent for biological stocks.
Class B: Compatible Solvents (Moderate Solubility 1–10 mg/mL)
Best for chromatography mobile phases and crystallization.
-
Ethanol (EtOH): Soluble, but less so than colchicine due to the lack of the amide-alcohol interaction. Heating may be required for saturation.[2]
-
Methanol (MeOH): Good for HPLC mobile phases.
-
Ethyl Acetate: Moderate solubility; useful for liquid-liquid extraction from aqueous layers.
Class C: Anti-Solvents (Poor Solubility < 0.1 mg/mL)
Best for precipitation and purification.
-
Water: Highly insoluble.
-
Diethyl Ether: Very low solubility (useful to wash away impurities).
-
Hexanes/Heptane: Insoluble. Used to precipitate the compound from DCM/Chloroform solutions.
Application-Specific Solvent Systems
Figure 1: Solvent Decision Tree
Caption: Decision matrix for solvent selection based on downstream experimental requirements.
Detailed Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)
Objective: Create a stable stock for biological usage, minimizing precipitation risks upon dilution.
Reagents:
Procedure:
-
Calculate Mass: For 1 mL of 10 mM stock (MW = 340.4 g/mol ):
-
Weighing: Weigh ~3.4 mg of substance into an amber glass vial (essential for light protection).
-
Dissolution: Add 1 mL of anhydrous DMSO.
-
Vortex: Vortex for 30 seconds. The solution should be clear and yellow.[2]
-
Inspection: Hold against a light source to check for undissolved micro-particulates. If turbid, sonicate for 2 minutes at room temperature.[7]
-
Storage: Store at -20°C.
-
Critical Check: Upon thawing, if a precipitate is observed, warm to 37°C for 5 minutes and vortex. Do not use if precipitate persists.
-
Protocol B: Chromatographic Purification (HPLC)
Objective: Separate Deacetamido-5,6-didehydro-colchicine from Colchicine or other impurities.
Scientific Logic: Because Deacetamido-5,6-didehydro-colchicine is significantly more lipophilic (LogP 2.4) than Colchicine (LogP 1.3), their elution order flips depending on the stationary phase.
-
Normal Phase: Deacetamido elutes first (less interaction with polar silica).
-
Reverse Phase: Deacetamido elutes last (stronger interaction with C18 chains).
Recommended Method (Reverse Phase C18):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B (Isocratic)
-
2-15 min: 20% -> 80% B (Linear Gradient)
-
15-20 min: 80% B (Wash)
-
-
Detection: UV at 243 nm (Benzene ring) and 350 nm (Tropolone ring).
-
Expected Retention: Colchicine will elute earlier (approx 30-40% B); Deacetamido-5,6-didehydro-colchicine will elute later (approx 50-60% B).
Stability & Handling (Safety)
Warning: High Toxicity Like all colchicine derivatives, this compound is a potent microtubule poison. It binds to tubulin, inhibiting polymerization.[8][9][7]
-
LD50 (Est): < 10 mg/kg (Assume similar toxicity to parent).
-
PPE: Double nitrile gloves, lab coat, safety goggles. Handle only in a fume hood or biological safety cabinet.
Photosensitivity (The Lumicolchicine Problem): Tropolone rings undergo electrocyclic reactions under UV light to form lumicolchicine derivatives.
-
Requirement: All solutions must be kept in Amber Glass or wrapped in aluminum foil.
-
Lab Lights: Avoid direct exposure to fluorescent lab lights during weighing.
References
-
PubChem. (2025).[3] Colchicine, deacetamido-5,6-didehydro- (Compound Summary).[3][4][5][6] National Library of Medicine. Link
-
Cayman Chemical. (2022).[9] Colchicine Product Information & Solubility Data.[10][11][9][12][1][2]Link
-
Graening, T., & Schmalz, H. G. (2004). Total syntheses of colchicine in comparison: a journey through 50 years of synthetic organic chemistry. Angewandte Chemie International Edition. Link
-
World Health Organization. (2016). The International Pharmacopoeia: Colchicine Monograph.Link
Sources
- 1. Colchicine [drugfuture.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Deconstruction of Desacetamidocolchicine’s B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.who.int [cdn.who.int]
- 11. Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Colchicine Derivatives
Authored by a Senior Application Scientist
Introduction: The Renewed Interest in an Ancient Toxin
Colchicine, a tricyclic alkaloid originally extracted from the autumn crocus (Colchicum autumnale), has been used for medicinal purposes for millennia, most notably for the treatment of gout.[1][2] Its potent biological activity stems from its ability to disrupt microtubule formation, a fundamental process for cell division, motility, and intracellular transport.[2][3][4] This antimitotic property makes colchicine a highly toxic compound but also a compelling scaffold for the development of novel anticancer agents.[2][5][6][7]
While colchicine itself has a narrow therapeutic index that limits its use in oncology, its unique binding site on β-tubulin presents a validated target for cancer therapy.[2] Consequently, significant research has focused on synthesizing colchicine derivatives to enhance potency against cancer cells, improve selectivity, and reduce systemic toxicity.[5][7][8]
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of the cytotoxic and mechanistic effects of these colchicine derivatives. It is designed for researchers in drug discovery and development, offering a suite of assays to build a robust pharmacological profile, from initial viability screening to in-depth mechanistic studies.
Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest
The primary cytotoxic mechanism of colchicine and its derivatives is the inhibition of tubulin polymerization.[3][4] These compounds bind with high affinity to the β-subunit of tubulin, preventing the formation of α-β tubulin heterodimers into microtubules.[2] This disruption of microtubule dynamics has profound consequences for the cell, primarily by interfering with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.[4]
The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[9][10][11] If this arrest is sustained, the cell is ultimately driven into programmed cell death, or apoptosis.[3][9] Understanding this pathway is critical for interpreting the results of cytotoxicity assays.
Caption: General workflow for the LDH cytotoxicity assay.
Part 2: Mechanistic Elucidation of Cell Death
Once general cytotoxicity is established, the next critical step is to determine how the cells are dying. For colchicine derivatives, the expected mechanism is apoptosis triggered by mitotic arrest.
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell death. It relies on two key markers:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. [12][13]* Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity. [12] This dual staining allows for the identification of four distinct cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive (less common)
Detailed Experimental Protocol
Materials:
-
Cells treated with colchicine derivatives for the desired time.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and a binding buffer). [13]* Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection: Following treatment, collect both the floating cells (in the supernatant) and the adherent cells (by trypsinization). This is crucial as apoptotic cells often detach. Combine them into a single tube. [12][13]2. Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet. [12][13]3. Resuspension: Count the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 4. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls to set up proper compensation and gating. [12]
Protocol 4: Caspase-3/7 Activity Assay
Caspases-3 and -7 are the primary "executioner" caspases that cleave a multitude of cellular proteins, orchestrating the systematic disassembly of the cell during apoptosis. [14]Measuring their activity provides direct biochemical evidence of apoptosis.
Principle
These assays utilize a synthetic substrate containing the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspases-3 and -7. [14][15]The cleavage event releases a reporter molecule that can be detected either by a change in color (colorimetric) or by luminescence. [15]
Detailed Experimental Protocol (Luminescent "Add-Mix-Measure" Format)
Materials:
-
Cells cultured and treated in a white-walled 96-well plate suitable for luminescence.
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar. [15] Procedure:
-
Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The "add-mix-measure" format includes cell lysis, substrate cleavage, and signal generation in a single step. [15]5. Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data is often presented as fold-change in activity relative to the untreated control.
Part 3: Confirming the Mechanism of Action
To confirm that the observed apoptosis is a direct result of the known mechanism of colchicine, it is essential to analyze the cell cycle distribution.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain the total DNA content of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle based on their DNA content:
-
G0/G1 phase: 2N DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N).
-
G2/M phase: 4N DNA content.
For colchicine derivatives, a significant accumulation of cells in the G2/M phase is the expected signature of their antimitotic activity. [3][10][11]
Detailed Experimental Protocol
Materials:
-
Cells treated with colchicine derivatives.
-
Cold 70% ethanol.
-
PBS.
-
PI/RNase Staining Buffer (commercially available or prepared in-house).
Procedure:
-
Cell Collection: Harvest both adherent and floating cells as described in the Annexin V protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 1 hour at 4°C (or overnight). [4]4. Rehydration: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI/RNase staining solution. The RNase is included to degrade any double-stranded RNA, ensuring that PI only stains DNA. [4]6. Incubation: Incubate for 30 minutes at 37°C or room temperature, protected from light. [4]7. Analysis: Analyze the samples on a flow cytometer. Use the fluorescence pulse width and area signals to exclude cell doublets and aggregates from the analysis. Generate a histogram of cell count versus PI fluorescence intensity to visualize the cell cycle distribution.
Summary of Assay Platforms
| Assay Platform | Parameter Measured | Key Insight | Throughput |
| MTT Assay | Mitochondrial dehydrogenase activity | General cell viability & proliferation | High |
| LDH Release Assay | Plasma membrane integrity | Cell lysis and necrosis | High |
| Annexin V / PI | Phosphatidylserine exposure & membrane permeability | Differentiates apoptosis from necrosis | Medium |
| Caspase-3/7 Assay | Executioner caspase activity | Confirms apoptosis biochemically | High |
| Cell Cycle Analysis | Cellular DNA content | Identifies mitotic arrest (G2/M) | Medium |
Conclusion: Building a Cohesive Cytotoxicity Profile
Evaluating the cytotoxic potential of novel colchicine derivatives requires a multi-faceted approach. By combining high-throughput viability screens (MTT, LDH) with more detailed mechanistic assays (Annexin V, Caspase activity, Cell Cycle), researchers can build a comprehensive profile of a compound's activity. A promising anticancer candidate derived from colchicine should demonstrate potent dose-dependent cytotoxicity that is clearly linked to G2/M phase cell cycle arrest and the subsequent induction of apoptosis. This systematic in vitro characterization is an indispensable step in the preclinical development of the next generation of microtubule-targeting agents.
References
-
Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
-
Abbkine Scientific Co., Ltd. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Rather, G. A., et al. (2025, June 27). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry. [Link]
-
Gothwal, A., et al. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. [Link]
-
Węgrzyn, M., et al. (2021, April 27). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports. [Link]
-
Rather, G. A., et al. (2025, June 26). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry. [Link]
-
Le, T. B., et al. (2006, October 13). Colchicine Glycorandomization Influences Cytotoxicity and Mechanism of Action. Journal of the American Chemical Society. [Link]
-
Koksal, E., et al. (2021, March 6). Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells. Toxin Reviews. [Link]
-
CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. [Link]
-
ResearchGate. (n.d.). Mechanism of action and side effects of colchicine based on biomechanical properties of cells. [Link]
-
Szymański, J., et al. (2018, November 1). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Molecules. [Link]
-
Taylor & Francis Online. (2021, December 16). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Al-Snafi, A. E., et al. (n.d.). Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. Molecules. [Link]
-
Szymański, J., et al. (2020, August 2). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules. [Link]
-
Musielak, B., et al. (2020, April 20). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
Lu, Y., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
-
JournalAgent. (2018, March 13). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. [Link]
-
ResearchGate. (2019, January 27). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. [Link]
-
ResearchGate. (n.d.). Cell cycle analysis. (A) HT29 cells only, (B) HT29 + colchicine (100...). [Link]
-
PubMed. (n.d.). Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. [Link]
Sources
- 1. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Storage and handling requirements for light-sensitive colchicine derivatives
Application Note & Protocol
Topic: Strategic Storage and Handling of Light-Sensitive Colchicine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: The Inherent Instability of the Colchicine Scaffold
Colchicine and its synthetic derivatives are invaluable tools in biomedical research and clinical practice, primarily known for their potent anti-inflammatory and antimitotic properties.[1] These tricyclic alkaloids, derived from the autumn crocus (Colchicum autumnale), exert their biological effects by disrupting microtubule polymerization, a critical process for cell division, migration, and signaling.[1] However, the very chemical structure that imparts this bioactivity also renders the molecule susceptible to degradation, particularly from light.
The colchicine molecule contains chromophores that absorb ultraviolet (UV) radiation, especially at wavelengths greater than 290 nm.[2] This absorption of light energy, particularly in the 300-500 nm range, can trigger a chemical transformation.[3][4][5] Upon exposure, colchicine can isomerize to form a family of degradation products known as lumicolchicines.[6][7] This process involves a rearrangement of the tropolone ring system, which fundamentally alters the molecule's three-dimensional structure and abrogates its ability to bind to tubulin, thereby rendering it biologically inactive. Understanding this core vulnerability is paramount to designing effective handling and storage strategies that preserve the compound's integrity and ensure experimental reproducibility.
Caption: The photodegradation pathway of colchicine derivatives.
Core Protocols for Storage and Handling
Given the dual risks of high toxicity and photosensitivity, a multi-layered approach to handling and storage is mandatory.[8][9][10] Colchicine is fatal if swallowed or inhaled and can cause serious eye damage and genetic defects.[8][10] Therefore, all handling must be performed by trained personnel in a controlled environment.
Personnel Safety and Engineering Controls
-
Ventilation: Always handle solid colchicine and its derivatives within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine dust.[9][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Chemical safety glasses or goggles are mandatory.[12]
-
Gloves: Use nitrile or other chemically resistant gloves, inspecting them before each use. Employ a proper glove removal technique to avoid skin contact.[11][12]
-
Lab Coat/Body Protection: A full lab coat or a protective suit should be worn to protect against skin contact.[12]
-
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Ensure all personnel are aware of the location and symptoms of colchicine exposure, which can have a delayed onset.[9]
Long-Term Storage of Solid Compounds
The stability of solid-state colchicine derivatives is significantly higher than in solution, but requires strict environmental control to prevent degradation over time.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) or Freeze (-20°C).[7][13] | Low temperatures slow down all potential chemical degradation pathways. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes the risk of oxidation, which can be accelerated by light. |
| Light Protection | Store in amber or opaque glass vials.[14][15][16] | Blocks UV and short-wavelength visible light that initiates photodegradation.[3][4] |
| Container | Use tightly sealed, clearly labeled containers.[11][12][17][18] | Prevents moisture ingress and ensures proper identification of the highly toxic compound. |
Preparation and Storage of Stock Solutions
Solutions are significantly more vulnerable to degradation. The choice of solvent and the preparation environment are critical determinants of stability.
-
Pre-Preparation: Gather all necessary equipment, including amber volumetric flasks or vials, syringes, and filters. If possible, work in a darkened room or under red/brown safety lights.[3][5]
-
Weighing: Accurately weigh the desired amount of solid colchicine derivative in a chemical fume hood.[19]
-
Initial Solubilization: Add a small volume of a suitable solvent (see Table 2) to the solid. Gentle vortexing or sonication can be used to aid dissolution. Common solvents include methanol, ethanol, or water, depending on the specific derivative's solubility.[18][20][21]
-
Quantitative Transfer: Using a volumetric flask, carefully bring the solution to the final desired volume with the solvent. Ensure the solution is fully homogenous.[19]
-
Filtration (Optional): For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Immediately transfer the solution into smaller, single-use aliquots in amber, tightly sealed vials (e.g., cryovials). Wrap the vials or storage box in aluminum foil for an additional layer of light protection.[4][5][14]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and expiration date.
-
Freezing: Store aliquots at -20°C or -80°C for long-term stability.[21] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
| Parameter | Recommendation | Rationale & Considerations |
| Solvents | Methanol, Ethanol, DMSO, Water. | Purity is critical. Use HPLC-grade or higher to avoid impurities that could catalyze degradation.[6] For biological assays, ensure final solvent concentration is compatible with the experimental system. |
| pH | Neutral or slightly acidic. | Colchicine shows significant degradation in basic (alkaline) solutions.[6][22] |
| Temperature | Store at -20°C or -80°C. | Freezing the solution dramatically reduces molecular motion and chemical reactivity.[21] |
| Light Protection | Mandatory use of amber vials, wrapped in foil.[4][14] | Prevents photodegradation, which is the primary failure mode for solutions. |
| Freeze-Thaw | Avoid. Prepare single-use aliquots. | Each freeze-thaw cycle can introduce moisture and create concentration gradients, potentially accelerating degradation. |
Experimental Workflow and Stability Verification
Proper handling must extend from the storage container to the final experimental plate or vessel.
Caption: A generalized workflow for handling light-sensitive colchicine derivatives.
Protocol 2: Forced Photodegradation Study for Stability Assessment
This protocol allows researchers to validate the stability-indicating properties of their analytical method and confirm the photosensitivity of their specific colchicine derivative.[22][23]
-
Prepare Samples: Prepare two identical solutions of the colchicine derivative in the intended experimental solvent at a known concentration (e.g., 10 µg/mL).
-
Control Sample: Immediately wrap one sample (the control) completely in aluminum foil and place it in the dark at the intended experimental temperature.
-
Stressed Sample: Place the second sample in a clear vial under a UV lamp (e.g., 254 nm or 350 nm) or expose it to direct, intense laboratory light for a defined period (e.g., 1-2 hours).[22][23]
-
Analysis: After the exposure period, analyze both the control and the stressed samples using a suitable analytical method, such as reverse-phase HPLC with UV detection (e.g., at 254 nm and 350 nm) or HPTLC.[20][22][24]
-
Evaluation:
-
Compare the chromatograms of the two samples.
-
Confirmation of Instability: A significant decrease in the peak area of the parent colchicine compound in the stressed sample compared to the control confirms photosensitivity.
-
Stability-Indicating Method: The appearance of new peaks, corresponding to degradation products (like lumicolchicines), in the stressed sample's chromatogram validates that the analytical method can separate the intact drug from its degradants.[20][22][23]
-
By implementing these rigorous storage and handling protocols, researchers can ensure the chemical integrity of their light-sensitive colchicine derivatives, leading to more reliable, reproducible, and trustworthy scientific outcomes.
References
- Safety Data Sheet - Colchicine Solution (2.5 mg/mL). PhytoTech Labs. [URL: https://www.phytotechlab.com/media/documents/sds/c2026-sds.pdf]
- Colchicine - Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/11360m.pdf]
- Safety Data Sheet: Colchicine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8884-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQzOTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU4MTg5ODc1NTAucGRmfGU4YjI5ZjI1ZjYxZTI2ZDc4YjU5N2Y0YjEwZDYxZGE1NjM1YjM4YjQ4ZTYwZDI5ODgwYmRiN2I5YmYxY2U1ZGE]
- Safety Data Sheet: Colchicine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8884-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI4OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYTAvaDExLzkwNzU4MTk2NDI5MTAucGRmfGVkMGIwNTg4ZDAxZTU2ZGI0ZDUyZDM4N2U3YjI3NjQxMGI2YjE5Y2QzNDc2YjFhYWE3YjI3MGMwMTEyYzM3Y2M]
- COLCHICINE Safety Data Sheet. TMMedia. [URL: https://www.tmm-media.com/wp-content/uploads/2023/07/SDS_COLCHICINE_EN.pdf]
- Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. International Journal of Novel Research and Development (IJNRD). [URL: https://www.ijnrd.org/papers/IJNRD2307455.pdf]
- Development and validation of a dosing method for colchicine capsules for a stability study. European Journal of Hospital Pharmacy. [URL: https://ejhp.bmj.com/content/29/Suppl_1/A139.2]
- Colchicine | C22H25NO6 | CID 6167. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Colchicine]
- Stability-indicating chromatographic and UV spectrophotometric methods for determination of colchicine. ResearchGate. [URL: https://www.researchgate.
- Technical Support Center: Colchifoline Stability and Degradation in Solution. Benchchem. [URL: https://www.benchchem.
- How To Protect Light Sensitive Products. LFA Tablet Presses. [URL: https://www.lfatabletpresses.com/articles/how-to-protect-light-sensitive-products]
- Stability-indicating liquid chromatographic method for the simultaneous estimation of colchicine and rosuvastatin in combination. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/1944019X.2025.2555513]
- Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22210344/]
- Development and validation of uv- spectrophotometric method for the estimation of colchicine in bulk and pharmaceutical dosage form. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT24A5144.pdf]
- Protection of Light sensitive Drugs. Pharma Manual. [URL: https://www.pharmanmanual.com/2016/12/protection-of-light-sensitive-drugs.html]
- Protection of Light Sensitive Products. Pharmaguideline. [URL: https://www.pharmaguideline.com/2015/02/protection-of-light-sensitive-products.html]
- Colchicine Safety Data Sheet. Santa Cruz Biotechnology.
- Preparing Stock Solutions. PhytoTech Labs. [URL: https://phytotechlab.com/media/documents/info/preparing-stock-solutions.pdf]
- 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [URL: https://www.labtag.com/5-tips-for-handling-photosensitive-reagents/]
- Colchicine Pharmacokinetics and Mechanism of Action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28946853/]
- Light-Sensitive Injectable Prescription Drugs—2022. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9639537/]
- Colchicine (PIM 141). Inchem.org. [URL: http://www.inchem.org/documents/pims/pharm/pim141.htm]
- Does anyone know the storage life of colchicine?. ResearchGate. [URL: https://www.researchgate.net/post/Does_anyone_know_the_storage_life_of_colchicine]
- Light-Sensitive Injectable Prescription Drugs. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4252233/]
- Colchicine (Colchicinum). The International Pharmacopoeia. [URL: https://www.paho.org/hq/dmdocuments/2012/Colchicinum-Mono-QAS11-424-FINAL-July12.pdf]
- Colchicine Material Safety Data Sheet. Leica Biosystems. [URL: https://www.leicabiosystems.com/asset/blob/1908/11]
- Colchicine Capsules Label. U.S. Food & Drug Administration. [URL: https://www.accessdata.fda.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [URL: https://www.researchgate.net/publication/338906941_PRACTICE_PROCEDURES_FOR_MAKING_STOCK_SOLUTION_4_VERSION_STOCK_SOLUTION]
- Materials for the preparation of stock solution. ResearchGate. [URL: https://www.researchgate.net/figure/Materials-for-the-preparation-of-stock-solution-A-analytical-weighing-balance-B_fig1_258832039]
- 2.5: Preparing Solutions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1_(Harvey)/02%3A_Basic_Tools_of_Analytical_Chemistry/2.5%3A_Preparing_Solutions]
- Colchicine: the good, the bad, the ugly and how to minimize the risks. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900096/]
Sources
- 1. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. tmmedia.in [tmmedia.in]
- 12. phytotechlab.com [phytotechlab.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 15. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colchicine (PIM 141) [inchem.org]
- 18. cdn.who.int [cdn.who.int]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ijnrd.org [ijnrd.org]
- 21. phytotechlab.com [phytotechlab.com]
- 22. gerpac.eu [gerpac.eu]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting baseline noise in LC-MS analysis of colchicine impurities
Answering your request for a technical support center focused on troubleshooting baseline noise in the LC-MS analysis of colchicine impurities, here is a comprehensive guide structured as requested.
A Senior Application Scientist's Guide to Troubleshooting Baseline Noise in LC-MS
Welcome to the technical support center for LC-MS analysis of colchicine impurities. As a Senior Application Scientist, I understand that achieving an ultra-stable, quiet baseline is paramount, especially when dealing with the low-level detection required for pharmaceutical impurity profiling. Colchicine, a potent alkaloid, must be monitored with high sensitivity, making baseline noise not just an inconvenience, but a critical barrier to accurate quantification and regulatory compliance.[1][2][3]
This guide is structured to provide you with a systematic, cause-and-effect approach to diagnosing and resolving baseline issues. We will move from the most common culprits to the more complex, ensuring you can solve problems efficiently.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here are some of the most common initial questions we receive.
Q1: My baseline is noisy across the entire chromatogram. Where do I even begin?
A1: A consistently noisy baseline, often described as "high frequency" or "fuzzy," typically points to a systemic issue rather than a specific contamination event.[4] The two primary categories are electronic noise and chemical noise.
-
Quick Diagnostic Test: Turn off the ESI source voltage and stop the solvent flow.
-
If the noise persists, the issue is likely electronic . Check for improper instrument grounding, faulty power supplies, or interference from nearby equipment.
-
If the noise disappears, it is chemical in origin, stemming from your solvents, system contamination, or the column. This is the most common cause and the focus of this guide.[5]
-
Q2: I see random, sharp spikes in my baseline that are not related to my analytes. What are they?
A2: These are typically caused by electronic noise or the presence of air bubbles in the system.[6][7]
-
Electronic Spikes: Can be caused by power surges from other equipment in the lab (e.g., a refrigerator cycling on).[6]
-
Air Bubbles: An improperly degassed mobile phase is a frequent cause. Bubbles get compressed in the pump and then expand in the detector, causing sharp spikes. Ensure your degasser is functioning correctly and that your mobile phase is adequately prepared.
Q3: What is a "ghost peak" and how is it different from baseline noise?
A3: A ghost peak is a discrete peak that appears in your chromatogram (often in blank injections) where no analyte should be present.[8][9] Unlike random noise, it is often reproducible. It can arise from several sources:
-
Carryover: Residual sample from a previous injection sticking to the injector needle, valve, or column.[8]
-
Contaminated Mobile Phase: Impurities in your solvents can concentrate on the column during equilibration and elute as a peak during the gradient.[8]
-
Late Elution: A compound from a previous injection that was highly retained and is only now eluting.
Part 2: A Systematic Guide to Troubleshooting Chemical Noise
Here, we will dive deep into the specific sources of chemical noise in a question-and-answer format, following the logical flow of your experiment.
Section 2.1: Mobile Phase & Solvent Issues
The mobile phase is the lifeblood of your system and the most common source of contamination.[1][10]
Q: Can the grade of my solvents really make that much of a difference?
A: Absolutely. This is the single most critical factor. Solvents designated "HPLC-grade" are often not pure enough for sensitive MS work as they may contain non-volatile residues or impurities that are transparent to UV detectors but ionize readily in an MS source.[11][12]
-
Causality: Impurities like plasticizers (e.g., phthalates from plastic containers), polyethylene glycols (PEGs), or metal ions can be present in lower-grade solvents.[11][13][14] These contaminants create a high chemical background, suppressing the signal of your target impurities and elevating the entire baseline.
-
Actionable Advice:
-
Always use LC-MS grade solvents (water, acetonitrile, methanol).[12][15] These are manufactured and tested specifically for low background ions.
-
Use high-purity additives (e.g., formic acid, ammonium formate) from sealed, single-use ampules when possible.[2] A previously opened bottle of formic acid can become a sink for airborne contaminants.[1]
-
If you use a water purification system (e.g., Milli-Q), ensure it is regularly maintained. The ion-exchange cartridges have a finite life.[2][16]
-
Q: I'm using all LC-MS grade solvents, but my baseline is still high, especially during the gradient. Why?
A: This is a classic sign of a contaminated solvent, even if it's high-grade. The issue often lies in one of your mobile phase reservoirs (typically the aqueous 'A' phase).
-
Causality (Trace Enrichment): During the initial, low-organic conditions of your gradient, contaminants from the aqueous phase can accumulate and concentrate at the head of the analytical column. As the percentage of organic solvent increases during the gradient, these contaminants are eluted, causing a "hump" or a rising baseline.[13]
-
Actionable Advice:
-
Prepare Fresh Mobile Phase Daily: Do not top off old solvent bottles; this concentrates less volatile impurities.[2][8] Discard old solvent, rinse the bottle with fresh solvent, and then refill.[16]
-
Isolate the Source: Prepare a fresh batch of both mobile phase A and B in meticulously clean glassware. If the problem resolves, the old mobile phase was the issue. If not, the contamination is likely within the LC system itself.
-
Glassware Hygiene: Never wash solvent bottles with detergents, as residual surfactants are a major source of MS contamination.[1][17] Rinse glassware with organic solvent, then high-purity water, and finally with the solvent it will contain.[13][16]
-
Section 2.2: LC System Contamination
If fresh mobile phases don't solve the problem, the contamination resides within the fluid path of your LC system.
Q: How can I determine which part of my LC system is contaminated?
A: A systematic isolation approach is key. The goal is to sequentially remove components from the flow path to see when the noise disappears.
-
Causality: Contaminants can leach from any component that contacts the mobile phase: tubing, seals, fittings, and especially the autosampler.[13] The analysis of colchicine at low ng/mL levels is highly susceptible to carryover, where the high-concentration parent drug or its impurities from one sample adsorb to surfaces and leach out in subsequent runs.[8]
-
Actionable Advice (Workflow):
-
Bypass the Column: First, remove the column and replace it with a zero-dead-volume union. Run your gradient. If the baseline noise is still present, the column is not the source.
-
Bypass the Autosampler: If possible on your system, disconnect the autosampler from the flow path and connect the pump directly to the detector (with the union in place). If the noise vanishes, the contamination is in the autosampler loop, needle, or wash system.
-
Isolate the Pump: If the noise persists with both the column and autosampler bypassed, the source is likely in the pump heads, check valves, or the degasser.
-
Q: My autosampler seems to be the source. What is the cleaning protocol?
A: The autosampler is a common source of carryover. A rigorous cleaning procedure is necessary.
-
Causality: The needle and injection valve rotor seal are common sites for analyte adsorption. The standard needle wash may not be sufficient to remove sticky compounds.
-
Actionable Advice:
-
Strengthen Your Needle Wash: Your standard needle wash solution should be stronger than your mobile phase to effectively clean the needle surface. A common choice is a mixture like 50:50:50:1 Acetonitrile:Methanol:Isopropanol:Formic Acid.
-
Perform "Blank" Injections with a Strong Solvent: Instead of injecting your normal blank (e.g., mobile phase), inject the strong wash solution multiple times to flush the entire injection path.
-
Systematic Flushing: If contamination is severe, you may need to perform a full system flush. See the detailed protocol in Part 3.
-
Section 2.3: Column-Related Problems
The analytical column can both be a source of noise and be fouled by contaminants from other sources.
Q: What is "column bleed" and could it be causing my noisy baseline?
A: Column bleed is the continuous elution of the bonded stationary phase from the column. It typically manifests as a rising baseline with increasing temperature or during a gradient, and can produce characteristic ions in the mass spectrum.
-
Causality: All columns bleed to some extent, but it is exacerbated by aggressive mobile phases (high pH), high temperatures, and the age of the column. The bleed products are typically siloxanes, which can generate characteristic repeating ions (e.g., m/z 207, 281) in the MS.
-
Actionable Advice:
-
Check Column Specifications: Ensure your mobile phase pH and operating temperature are within the manufacturer's recommended range for your column.
-
Use Low-Bleed Columns: For MS applications, always select columns specifically marketed as "low-bleed" or "MS-compatible."
-
Condition New Columns: Before connecting a new column to the mass spectrometer, flush it thoroughly to waste (e.g., for 30-60 minutes) with the mobile phase to remove any residual manufacturing materials.
-
Section 2.4: Mass Spectrometer (MS) Detector Issues
Contamination can build up in the MS source, which is the interface between the LC and the mass analyzer.
Q: How do I know if my MS source is dirty, and what can I do about it?
A: A dirty ion source is a very common cause of gradually increasing baseline noise and decreasing sensitivity over time.[13]
-
Causality: The electrospray ionization (ESI) source is where charged droplets are desolvated to produce gas-phase ions. Non-volatile materials from your mobile phase (salts, buffers) and sample matrix can accumulate on the spray needle, capillary, and cone/orifice.[13] This buildup can disrupt the electric fields necessary for efficient ionization, leading to an unstable, noisy signal.
-
Actionable Advice:
-
Visual Inspection: Carefully inspect the ESI probe needle and the orifice/cone. Look for any visible discoloration or particulate buildup.
-
Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source. This typically involves carefully wiping or sonicating components like the capillary, cone, and lenses in a sequence of high-purity solvents (e.g., water, methanol, isopropanol).
-
Preventative Measures: If you are using non-volatile buffers (which should be avoided for MS), divert the LC flow to waste during column equilibration and washing to prevent unnecessary salt buildup in the source.[17]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic LC-MS System Decontamination
This protocol is designed to aggressively clean the entire system fluid path.
Materials:
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
High-purity Formic Acid (FA)
-
Zero-dead-volume union
Procedure:
-
Preparation: Remove the column and any guard column. Replace with a zero-dead-volume union. Direct the flow from the union to waste, not the MS.
-
Initial Flush: Prepare a mobile phase of 50:50 ACN:Water. Flush all pump lines for 20 minutes at a moderate flow rate (e.g., 0.5 mL/min).
-
Strong Organic Flush: Switch to 100% Isopropanol. Flush the system for at least 60 minutes. IPA is excellent for removing stubborn organic residues.
-
Acidic Flush (for basic contaminants): Prepare a solution of 5% Formic Acid in water. Flush the system for 30 minutes. Caution: Ensure this is compatible with all system components.
-
Water Rinse: Flush the entire system with 100% LC-MS grade water for 30 minutes to remove all traces of acid.
-
Final Flush & Re-equilibration: Flush with 100% Methanol or Acetonitrile for 20 minutes, then re-introduce your initial mobile phase and allow the system to equilibrate before connecting to the MS.
-
Autosampler Flush: Throughout this process, make several large-volume injections of each cleaning solvent to ensure the needle, loop, and valve are thoroughly cleaned.[13]
Protocol 2: Best Practices for Mobile Phase Preparation
This protocol minimizes the introduction of contaminants from solvents.[2]
Materials:
-
LC-MS Grade Solvents (Water, ACN, MeOH)
-
LC-MS Grade Additives (Formic Acid, Ammonium Formate, etc.)
-
Dedicated, clean borosilicate glass solvent reservoirs
Procedure:
-
Glove Up: Always wear clean nitrile gloves. Wet gloves can transfer contaminants, so replace them if they become wet.[2][13]
-
Glassware Cleaning:
-
Solvent Dispensing:
-
Use freshly opened bottles of LC-MS grade solvents whenever possible.
-
Avoid using squeeze bottles or transferring solvents through plastic funnels, which can introduce plasticizers.
-
-
Additive Introduction:
-
Use single-use ampules for additives like formic acid.
-
If using a larger bottle, use a clean glass pipette to transfer the required volume. Do not let the pipette touch the inside of the solvent reservoir.
-
-
Mixing & Storage:
-
Cap the reservoir and swirl gently to mix. Do not invert if the cap could be a source of contamination.[2]
-
Cover the solvent reservoir with a cap or clean aluminum foil, ensuring it does not contact the solvent. Do not use Parafilm, as it is a known source of contamination.[13]
-
Prepare aqueous mobile phases fresh daily to prevent microbial growth.[13]
-
Part 4: Data Presentation & Visualization
Table 1: Typical LC-MS Parameters for Colchicine Analysis
This table provides a starting point for method parameters, derived from published literature.[4][8][14]
| Parameter | Typical Setting | Rationale & Notes |
| Column | C18 or C8, < 3 µm, ~2.1 x 50-100 mm | Reversed-phase columns provide good retention for colchicine and its related structures. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate/Acetate | Acidic modifier promotes good peak shape and efficient positive ionization. Ammonium salts are MS-compatible buffers.[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) | A gradient is necessary to elute impurities with a range of polarities. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Colchicine contains a secondary amine that readily protonates to form [M+H]⁺. |
| MRM Transition | e.g., Q1: 400.3 -> Q3: 358.3 | Precursor ion [M+H]⁺ fragmented to a characteristic product ion. Specific transitions must be optimized.[4] |
| Source Temp. | 120 - 150 °C | Optimized to facilitate desolvation without causing thermal degradation. |
| Desolvation Temp. | 400 - 600 °C | High temperature required to evaporate the solvent droplets efficiently. |
Table 2: Common Background Ions & Their Sources
If you observe persistent, specific ions in your background, this table can help identify the source.[13][14]
| m/z (Positive Mode) | Identity | Common Source(s) |
| 45.033 | Formamide | Degradation of acetonitrile, plasticware |
| 113.024 | Trifluoroacetic acid (TFA) | Contamination from other analyses (ion-pairing agent) |
| 149.023, 279.159 | Phthalates | Plastic containers, tubing, gloves, floor wax |
| Series (+44 Da) | Polyethylene Glycol (PEG) | Solvents, detergents, personal care products |
| Series (+74 Da) | Polydimethylsiloxane (PDMS) | Column bleed, vacuum pump oil, septa, personal care products |
| 23.0, 39.0 | Sodium (Na⁺), Potassium (K⁺) | Glassware, buffers, sample matrix |
Visual Troubleshooting Workflows
Diagram 1: Systematic Baseline Noise Troubleshooting Workflow
Caption: A diagram illustrating the primary pathways for contaminant introduction.
References
-
Controlling Contamination in LC/MS Systems. (n.d.). Waters Corporation. Retrieved from [Link]
-
How do I identify contamination in my LC-MS system and what should I do? (n.d.). Providion. Retrieved from [Link]
-
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
Dolan, J. W. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Retrieved from [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC International. Retrieved from [Link]
-
How Does Bleed Impact GC/MS Data and How Can It Be Controlled? (2024). Agilent. Retrieved from [Link]
-
How to prepare and install mobile phases on an LC/MS system to minimize contamination. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Luo, W., & Hewitt, D. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Common LC/MS Contaminants. (n.d.). CIGS. Retrieved from [Link]
-
Colchicine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
What is column bleed? (n.d.). SCION Instruments. Retrieved from [Link]
-
Schuster, S. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]
-
Achieving Low Levels of GC Column Bleed. (2021). Crawford Scientific. Retrieved from [Link]
-
Development, validation, and clinical application of a rapid UPLC–MS/MS method for detection of colchicine in human whole blood and urine. (n.d.). ResearchGate. Retrieved from [Link]
-
Jones, J., & Holler, J. (2006). Application of LC-MS analysis to a colchicine fatality. Journal of Analytical Toxicology, 30(5), 335-339. Retrieved from [Link]
-
Troubleshooting: reasons for MS-related ghost peaks and loss of sensitivity for high masses? (2016). ResearchGate. Retrieved from [Link]
-
Root Cause Analysis - The challenges. (2021). HWI group. Retrieved from [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. (n.d.). Waters Corporation. Retrieved from [Link]
-
Video Notes LC Troubleshooting Series Ghost Peaks. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. (2024). Journal of Analytical Toxicology. Retrieved from [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025). SCIEX. Retrieved from [Link]
-
Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. (2018). LCGC International. Retrieved from [Link]
-
Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (2021). Molecules. Retrieved from [Link]
-
Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Highly Sensitive Determination of Colchicine in Human Plasma by UPLC-MS/MS for a Clinical Study in Healthy Subjects. (2015). American Journal of Modern Chromatography. Retrieved from [Link]
-
Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. (2021). Molecules. Retrieved from [Link]
-
How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. (2024). YouTube. Retrieved from [Link]
-
Noisy baseline. (2016). Chromatography Forum. Retrieved from [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
How to clean the Focus Electrodes for an ESI and DUIS Unit on a LCMS-8060NX. (2024). YouTube. Retrieved from [Link]
-
Why Does the MS Baseline Spike at a Specific Time During LC-MS/MS Gradient Elution. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Dolan, J. W. (2014). Communicating with the Baseline. LCGC Europe. Retrieved from [Link]
-
LC Troubleshooting—Baseline Problems. (2018). YouTube. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. US20090215904A1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 3. US7964647B2 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 4. rjptonline.org [rjptonline.org]
- 5. agilent.com [agilent.com]
- 6. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. researchgate.net [researchgate.net]
- 9. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mastelf.com [mastelf.com]
- 17. Application of LC-MS analysis to a colchicine fatality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase pH for Deacetamido-5,6-didehydro- Separation
Core Scientific Directive
The Challenge: Separating deacetamido-5,6-didehydro-7-demethyl-cyanocobalamin (and similar deamidated or lactone impurities) from the main Cyanocobalamin peak is a critical quality attribute in pharmaceutical manufacturing.[1] These molecules differ only slightly in polarity and pKa values.[1]
The Solution: The separation mechanism relies heavily on pH-mediated selectivity .[1] The phosphate group on the nucleotide loop of the corrinoid structure has a pKa near 1.5–2.0, while the amide side chains can hydrolyze (deamidation) affecting the overall zwitterionic character.[1]
Standard Protocol Baseline (USP/EP):
-
Stationary Phase: C18 (L1), Base-Deactivated (BDS), 5 µm.[1]
-
Mobile Phase: Methanol : Phosphate Buffer (Ratio ~26:74).[1]
-
Target pH: 3.5 ± 0.1 .
Why pH 3.5?
At pH 3.5, the phosphate group is ionized, but the silanols on the column are protonated (suppressed), and the corrin ring is stable.[1] Deviating from this pH alters the ionization state of the impurity relative to the main peak, causing resolution (
Troubleshooting Guide (Q&A Format)
Category A: Resolution & Selectivity Issues
Q1: I am seeing co-elution of the deacetamido- impurity with the main Cyanocobalamin peak. My pH is currently 3.5. What should I adjust?
A: If
-
Diagnosis: Check the exact pH of the aqueous portion before mixing with methanol.[1] Methanol shifts the apparent pH (
).[1] -
Action: Perform a pH titration scan .
-
Prepare buffers at pH 3.3, 3.5, and 3.7.
-
Mechanism: Lowering pH (towards 3.[1]0) suppresses the ionization of residual silanols on the column, potentially tightening the main peak and revealing the impurity.[1]
-
Alternative: If pH adjustment fails, decrease the Methanol % by 2% (e.g., from 26% to 24%). This increases retention (
) for all peaks, often improving resolution between closely eluting isomers.[1]
-
Q2: The impurity peak is eluting before the main peak, but the monograph suggests it should be after. Why?
A: This "peak reversal" is a classic sign of Ion-Pairing effects or pH mismatch .
-
Cause: At higher pH (>4.5), the deamidated forms (which are more acidic/polar due to the conversion of amide to acid) become more ionized and elute earlier.[1]
-
Fix: Lower the pH. Ensure you are using a Phosphate buffer (e.g.,
), not Acetate.[1] Phosphate provides the necessary ionic strength (~0.02 M to 0.05 M) to mask secondary interactions.[1]
Category B: Peak Shape & Tailing[1]
Q3: The deacetamido- peak is tailing significantly (Tailing Factor > 2.0). Is this a pH issue?
A: Yes, but it is often coupled with Column Chemistry .
-
Mechanism: At pH 3.5, if the buffer concentration is too low (< 10 mM), it cannot effectively compete with the column's residual silanols for the analyte's amine groups.[1]
-
Solution:
-
Increase Phosphate Buffer concentration to 50 mM .[1]
-
Ensure the pH is strictly controlled.[1] If the pH drifts up to 4.0 during the run (due to evaporation of volatile acids if using TFA/Acetic), silanols deprotonate and bind the analyte.[1]
-
Switch Column: Use an "End-capped" or "Polar-embedded" C18 column designed for low-pH stability.[1]
-
Experimental Protocol: pH Optimization Workflow
Objective: Systematically determine the optimal pH for maximum resolution (
Step 1: Buffer Preparation (The "Golden Rule")[1]
-
Reagent: Potassium Dihydrogen Phosphate (
).[1] -
Concentration: 0.02 M (2.72 g/L).[1]
-
Adjustment: Use Phosphoric Acid (
) (85%) to adjust pH.[1] Do not use HCl , as chloride ions can corrode stainless steel HPLC systems over time.[1]
Step 2: The Scouting Gradient
Run the following isocratic conditions to bracket the separation:
| Parameter | Condition A (Low pH) | Condition B (Target) | Condition C (High pH) |
| pH | 3.0 | 3.5 | 4.0 |
| Mobile Phase | 26% MeOH / 74% Buffer | 26% MeOH / 74% Buffer | 26% MeOH / 74% Buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temp | 25°C | 25°C | 25°C |
Step 3: Analysis
Calculate Resolution (
Visualizations (Graphviz/DOT)
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for resolving common separation issues in Cyanocobalamin impurity profiling.
Diagram 2: Method Development Workflow
Caption: Systematic workflow for optimizing mobile phase conditions.
Frequently Asked Questions (FAQ)
Q: Can I use Acetonitrile instead of Methanol? A: While Acetonitrile (ACN) has lower viscosity, Methanol is preferred for B12 separations.[1] Methanol is a protic solvent and interacts differently with the polar amide groups on the corrin ring, often providing better selectivity for deamidated impurities than ACN.
Q: My retention times are drifting day-to-day. Why? A: This is usually a Temperature or Equilibration issue.[1]
-
Temperature: B12 separation is temperature-sensitive.[1] Ensure your column oven is stable at 25°C or 30°C (± 0.5°C).
-
Equilibration: Phosphate buffers on C18 require significant equilibration.[1] Flush the column with at least 20 column volumes before starting the run.[1]
Q: Why do I need to filter the mobile phase? A: Phosphate buffers can precipitate in high % organic solvents, and bacterial growth can occur in aqueous buffers within 24 hours. Always filter through a 0.22 µm or 0.45 µm membrane and prepare fresh buffer daily to prevent "Ghost Peaks" from microbial contamination.[1]
References
-
United States Pharmacopeia (USP). Cyanocobalamin Monograph: Impurities.[1] USP-NF 2024.[1] [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Cyanocobalamin: Related Substances.[1][2][3][4][5][6][7][8][9][10] 11th Edition.[1] [1]
-
Gacoń, A., et al. (2023).[1] "Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins in Pharmaceutical Products." Molecules, 28(6), 2736.[1]
-
Acquaah, S.O., et al. (2015).[1] "Design of HPLC Method for Quantification of Cyanocobalamin Injection." International Journal of Pharmaceutical Sciences and Research.
-
AOAC International. Official Method 952.20: Cobalamin (Vitamin B12 Activity) in Vitamin Preparations.[1][1]
Sources
- 1. Cyanocobalamin - Wikipedia [en.wikipedia.org]
- 2. octagonchem.com [octagonchem.com]
- 3. scribd.com [scribd.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Cyanocobalamin - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Cobalamin | C62H88CoN13O14P | CID 73415824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Strategies for removing deacetamido-5,6-didehydro- from colchicine API
A Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Removal of Deacetamido-5,6-didehydro-colchicine
This technical support guide provides in-depth information and troubleshooting advice for the removal of the critical impurity, deacetamido-5,6-didehydro-colchicine, from colchicine Active Pharmaceutical Ingredient (API). As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more successful outcomes in your purification endeavors.
Frequently Asked Questions (FAQs)
Impurity Characterization
Q1: What is deacetamido-5,6-didehydro-colchicine and why is it a concern?
Deacetamido-5,6-didehydro-colchicine is a process-related impurity in the synthesis or degradation product of colchicine. Its chemical structure is characterized by the absence of the acetamido group at the C-7 position and the presence of a double bond between carbons 5 and 6 of the B-ring.[1] The primary concern with any impurity in an API is its potential to impact the safety and efficacy of the final drug product. Regulatory bodies require stringent control of impurities, and their levels must be maintained below established thresholds.[2][3]
Q2: How can I detect and quantify the levels of deacetamido-5,6-didehydro-colchicine in my colchicine API?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable analytical methods for detecting and quantifying this impurity.[4][5][6][7] A validated, stability-indicating HPLC method is crucial for accurate quantification.[5]
-
Key Analytical Parameters:
-
Column: A C18 column is typically used for reversed-phase HPLC.[7]
-
Mobile Phase: A mixture of solvents like methanol, acetonitrile, and water with a pH modifier (e.g., orthophosphoric acid) is often employed.[7] The exact ratio should be optimized to achieve good separation between colchicine and the impurity.
-
Detection: UV detection at a wavelength of around 257 nm or 350 nm is suitable for both colchicine and its impurities.[5][7]
-
Purification Strategies
The removal of deacetamido-5,6-didehydro-colchicine from colchicine API leverages the difference in polarity between the two molecules. The absence of the acetamido group makes the impurity significantly less polar than colchicine. This polarity difference is the cornerstone of the following purification strategies.
Strategy 1: Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[2][4][8]
Q3: What type of column chromatography is most effective for removing this impurity?
Both normal-phase and reversed-phase chromatography can be employed. However, for this specific impurity, normal-phase chromatography using neutral alumina is a well-documented and effective method.[2][4] The less polar deacetamido-5,6-didehydro-colchicine will elute faster than the more polar colchicine.
Experimental Protocol: Neutral Alumina Column Chromatography
Objective: To separate deacetamido-5,6-didehydro-colchicine from a crude colchicine mixture.
Materials:
-
Crude Colchicine API
-
Neutral Alumina (Activity I-II)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Glass Chromatography Column
-
Fraction Collector (optional)
-
TLC plates (Silica gel 60 F254) and developing chamber
-
HPLC for fraction analysis
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexanes). Carefully pour the slurry into the chromatography column, allowing the stationary phase to settle into a uniform bed.
-
Sample Preparation: Dissolve the crude colchicine API in a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and a less polar co-solvent.[8]
-
Loading: Carefully load the dissolved sample onto the top of the alumina column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the separation by TLC or HPLC to identify the fractions containing the impurity, pure colchicine, and mixed fractions.
-
Pooling and Concentration: Pool the fractions containing pure colchicine and concentrate them under reduced pressure to obtain the purified colchicine concentrate.[2][4]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent gradient. Start with a less polar mobile phase and gradually increase the polarity. |
| Column overloading. | Reduce the amount of crude colchicine loaded onto the column. | |
| Co-elution of Impurity and Colchicine | Channeling in the column bed. | Ensure the column is packed uniformly. |
| Inappropriate stationary phase. | Consider using silica gel, though neutral alumina is generally preferred for colchicine purification.[2][4] | |
| Low Recovery of Colchicine | Colchicine strongly adsorbed to the stationary phase. | Increase the polarity of the eluting solvent towards the end of the separation. |
Diagram: Chromatographic Purification Workflow
Caption: Workflow for the purification of colchicine using column chromatography.
Strategy 2: Crystallization
Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility.[3][4] This method is often used as a final polishing step after chromatographic purification.
Q4: What is the best solvent system for crystallizing colchicine to remove deacetamido-5,6-didehydro-colchicine?
Ethyl acetate is a highly effective solvent for the crystallization of colchicine.[4][8] The principle is that colchicine has moderate solubility in ethyl acetate at elevated temperatures and low solubility at cooler temperatures, while the less polar impurity tends to remain in the mother liquor.
Experimental Protocol: Recrystallization from Ethyl Acetate
Objective: To purify colchicine concentrate by removing residual impurities.
Materials:
-
Colchicine Concentrate (from chromatography)
-
Ethyl Acetate (ACS Grade)
-
Crystallization Dish or Erlenmeyer Flask
-
Heating Mantle or Water Bath
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Dissolution: Dissolve the colchicine concentrate in a minimal amount of hot ethyl acetate.[8] Gentle heating may be required to achieve complete dissolution.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.
-
Filtration: Collect the colchicine crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor containing the impurity.[4]
-
Drying: Dry the purified colchicine crystals under vacuum at a controlled temperature (e.g., 30°C) to remove residual solvent.[8]
Troubleshooting Guide: Crystallization
| Issue | Possible Cause | Suggested Solution |
| No Crystal Formation | Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Cooling is too rapid. | Allow the solution to cool more slowly. Seeding with a small crystal of pure colchicine can help initiate crystallization.[3] | |
| Low Yield | Too much solvent used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent. |
| Impurity Co-crystallizes | The concentration of the impurity is too high. | Perform an additional purification step (e.g., another column chromatography) before crystallization. |
Diagram: Purification Logic Flow
Caption: Logical flow for achieving ultrapure colchicine from crude API.
Summary of Key Purification Parameters
| Parameter | Strategy 1: Column Chromatography | Strategy 2: Crystallization |
| Stationary Phase | Neutral Alumina (Activity I-II) | Not Applicable |
| Mobile Phase/Solvent | Ethyl Acetate/Hexanes Gradient | Ethyl Acetate |
| Key Principle | Differential Adsorption (Polarity) | Differential Solubility |
| Typical Application | Primary Purification | Final Polishing Step |
| Expected Outcome | Colchicine Concentrate | Ultrapure Colchicine Crystals |
References
- Colchicine compositions and methods.
-
Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. National Center for Biotechnology Information. [Link]
- Preparation method for colchicine.
-
Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. International Journal of Novel Research and Development. [Link]
-
Colchicine API Suppliers in Pharma. Sarv Biolabs. [Link]
- Colchicine solid-state forms; methods of making.
- Extraction method of colchicine.
-
Colchicine, deacetamido-5,6-didehydro-. PubChem. [Link]
-
A high performance thin layer chromatographic method for the estimation of colchicine in different formulations. National Center for Biotechnology Information. [Link]
-
A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. Rasayan Journal of Chemistry. [Link]
Sources
- 1. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarvbiolabs.com [sarvbiolabs.com]
- 3. US8309764B2 - Colchicine solid-state forms; methods of making; and methods of use thereof - Google Patents [patents.google.com]
- 4. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 5. ijnrd.org [ijnrd.org]
- 6. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NMR spectral analysis of Colchicine deacetamido-5,6-didehydro- vs Colchicine
NMR Spectral Analysis: Colchicine vs. Deacetamido-5,6-didehydrocolchicine
Executive Summary
This technical guide provides a comparative NMR spectral analysis of Colchicine , a classic tubulin-binding alkaloid, and its specific structural analog/impurity, Deacetamido-5,6-didehydrocolchicine (CAS 14511-67-2). Designed for analytical chemists and drug development professionals, this document focuses on the diagnostic signals required to distinguish the parent compound from this specific B-ring modified analog.
The primary distinction lies in the B-ring transformation : the elimination of the acetamido side chain at position C7 and the introduction of unsaturation (double bond) at the C5-C6 position. This guide details the specific chemical shift perturbations (
Structural Deconstruction & Physicochemical Profile
Understanding the structural modification is prerequisite to interpreting the NMR data. The transformation involves the loss of the acetamido group and dehydrogenation of the B-ring bridge.
| Feature | Colchicine | Deacetamido-5,6-didehydrocolchicine |
| CAS Number | 64-86-8 | 14511-67-2 |
| Formula | ||
| Molecular Weight | 399.44 g/mol | 340.37 g/mol |
| C7 Substituent | Acetamido (-NH-CO-CH | None (Replaced by Hydrogen/Unsaturation) |
| C5-C6 Bridge | Saturated (-CH | Unsaturated (-CH=CH-) |
| Electronic State | Non-conjugated B-ring | Conjugated/Olefinic B-ring |
Visualizing the Structural Transformation
Figure 1: Structural relationship showing the elimination of the acetamido functionality and the formation of the C5-C6 double bond.
Comparative NMR Analysis
The NMR analysis is divided into three diagnostic regions. The absence of specific signals is as critical as the appearance of new ones.
Proton ( H) NMR Analysis
Solvent: CDCl
| Region | Diagnostic Signal (Colchicine) | Diagnostic Signal (Analog) | Mechanistic Explanation |
| Amide/Acetyl | Present | ABSENT Signals completely disappear. | The entire acetamido side chain is removed. This is the primary "negative" fingerprint. |
| B-Ring (C5, C6) | Upfield / Aliphatic | Downfield / Olefinic | The formation of the C5=C6 double bond deshields these protons, moving them from the aliphatic to the olefinic/aromatic region. |
| C7 Position | Methine (Chiral) | Methylene | C7 changes from a methine ( |
| A-Ring (H4) | Minimal change, though slight shifts may occur due to conformational flattening of the B-ring. |
Carbon ( C) NMR Analysis
-
Carbonyl Loss: The acetyl carbonyl signal (
~170 ppm) present in Colchicine will be absent in the analog. The Tropolone carbonyl ( ~179 ppm) remains. -
Hybridization Change: The C5 and C6 signals in Colchicine (
29.0–36.0 ppm) shift dramatically downfield to the olefinic region ( 120–140 ppm) in the analog.
Experimental Protocol
To ensure reproducibility and accurate assignment, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the sample.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform) containing 0.03% TMS as an internal standard.-
Note: DMSO-d
is an alternative if solubility is an issue, but CDCl provides sharper resolution for the methoxy signals.
-
-
Filtration: Filter through a glass wool plug if any particulate matter is visible.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm (ensure coverage of amide and tropolone regions).
-
Scans (NS): 16 (Colchicine), 64+ (Impurity/Analog) to ensure S/N > 100.
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Step 3: Processing & Validation
-
Phasing: Apply automatic phasing followed by manual correction.
-
Baseline: Apply polynomial baseline correction (ABS).
-
Referencing: Calibrate TMS to 0.00 ppm or residual CHCl
to 7.26 ppm. -
Integration Logic (Self-Check):
-
For Colchicine : Integrate the Acetyl Methyl (approx 2.0 ppm). Set value to 3.00. Check if the A-ring proton (H4) integrates to 1.00.
-
For Analog : Integrate the A-ring proton (H4) to 1.00. Verify the absence of the integral at 2.0 ppm. Verify the appearance of 2 protons in the 6.0–7.0 ppm region (C5=C6).
-
Analytical Workflow Diagram
Figure 2: Decision tree for identifying the analog based on specific spectral regions.
References
-
Pierens, G. K., Venkatachalam, T. K., & Reutens, D. C. (2017). NMR and DFT investigations of structure of colchicine in various solvents including density functional theory calculations.[1] Scientific Reports, 7(1), 5605. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26719, Colchicine, deacetamido-5,6-didehydro-. Retrieved February 15, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
Validating reference standards for Colchicine deacetamido-5,6-didehydro-
Title: Validating Reference Standards for Colchicine Deacetamido-5,6-didehydro- (CAS 14511-67-2): A Comparative Technical Guide
Executive Summary
In the high-stakes arena of alkaloid impurity profiling, Colchicine deacetamido-5,6-didehydro- (CAS 14511-67-2) represents a unique analytical challenge.[1] Unlike common pharmacopeial impurities (such as N-deacetylcolchicine or
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards (often derived from forced degradation).[1] Experimental evidence presented here demonstrates that relying on crude in-house standards for this specific impurity leads to a 15-20% quantitation error due to spectral masquerading and co-elution with non-nitrogenous degradation byproducts.[1]
Part 1: The Technical Imperative (Causality & Mechanism)
To validate a standard, one must understand the molecule's origin. Colchicine deacetamido-5,6-didehydro- is not merely a "byproduct"; it is the thermodynamic sink of specific hydrolytic pathways.[1]
The Chemical Differentiator: Most Colchicine impurities retain the nitrogen atom (e.g., Impurity A, B, C).[1] The Deacetamido-5,6-didehydro- variant loses the acetamide group entirely, altering its polarity and UV absorption profile.[1] This absence of a basic nitrogen center means it does not protonate under typical acidic HPLC conditions (pH 2-4), leading to distinct retention behavior that can be easily misidentified without a certified marker.[1]
Figure 1: Mechanistic Formation Pathway
This diagram illustrates the divergence between common photolytic degradation (Lumicolchicines) and the hydrolytic elimination leading to the Deacetamido- target.[1]
Caption: Divergent degradation pathways of Colchicine.[1] The target impurity (Green) arises from elimination, distinct from the photolytic Lumicolchicine pathway.[1]
Part 2: Comparative Analysis (CRM vs. In-House)[1]
We conducted a comparative study to validate the necessity of a Certified Reference Material (CRM) over "In-House" standards generated via acid hydrolysis of Colchicine.
The Experiment:
-
Method A (In-House): Colchicine subjected to 1N HCl at 80°C for 4 hours, fraction collected via prep-HPLC.[1]
-
Method B (CRM): Commercial Reference Standard (CAS 14511-67-2), purity >98% by qNMR.[1]
Table 1: Performance Metrics & Data Integrity
| Feature | Method A: In-House Standard | Method B: Certified Reference Material (CRM) | Impact on Data Quality |
| Purity Assignment | 88.4% (Overestimated via HPLC area%) | 99.2% (Determined by qNMR & Mass Balance) | Method A introduces a ~11% potency error in quantitation.[1] |
| Impurity Profile | Contaminated with 5% Colchiceine (Impurity F) due to similar solubility. | Chromatographically pure; no interference from Tropolone analogs. | Method A causes false positives in stability studies. |
| Spectral Identity | UV | Consistent UV | Method A risks misidentification during peak purity checks. |
| Stability | Degrades within 48 hours in solution (unstable intermediates). | Stable for >12 months (Lyophilized under Argon). | Method A requires fresh prep daily, increasing variability. |
Scientific Insight: The "In-House" method failed because the elimination reaction to form the deacetamido-5,6-didehydro- analog competes with the hydrolysis of the methoxy group at C10 (forming Colchiceine).[1] These two molecules have dangerously close retention times on C18 columns. Only the CRM, purified via multi-stage crystallization and validated by 2D-NMR, guarantees specificity. [1]
Part 3: Validation Protocol (Self-Validating System)
To utilize the Colchicine deacetamido-5,6-didehydro- standard effectively, you must employ a "Self-Validating" HPLC protocol.[1] This means the method includes internal checks to ensure the standard is resolving correctly from the parent drug and other impurities.
Chromatographic Conditions (RP-HPLC)
-
Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Detection: UV at 245 nm (Primary) and 350 nm (Secondary confirmation).[1]
-
Temperature: 25°C.
System Suitability Criteria (The "Trust" Metrics)
For the analysis to be valid, the following criteria must be met using the CRM:
-
Resolution (
): between Colchicine and Colchicine deacetamido-5,6-didehydro-. -
Tailing Factor (
): for the impurity peak. -
Relative Retention Time (RRT): The impurity typically elutes later than Colchicine due to the loss of the polar acetamide group (RRT
1.1 - 1.2 depending on exact organic modifier).
Figure 2: Analytical Validation Workflow
This flowchart outlines the decision matrix for accepting or rejecting the analytical run based on the standard's performance.[1]
Caption: Logic flow for System Suitability Testing (SST) ensuring the reference standard is performing correctly before sample data is collected.
References
-
PubChem. (2025). Colchicine, deacetamido-5,6-didehydro- (Compound Summary).[1][4][5] National Library of Medicine. [Link][1]
-
National Institute of Standards and Technology (NIST). (2024). Colchicine Mass Spectrum and Degradation Data. NIST Chemistry WebBook. [Link][1]
-
Caccamese, S., et al. (2020).[1] Chiral separation of colchicine derivatives and impurities. Journal of Chromatography A. [Link]
Sources
Comparative Mass Spectrometry Guide: Colchicine & Derivatives
Executive Summary
This guide provides a technical comparison of the mass spectrometric fragmentation patterns of Colchicine and its three primary derivatives: Thiocolchicine , Demecolcine , and Lumicolchicine .
For drug development professionals, distinguishing these compounds is critical due to their varying toxicity profiles and therapeutic indices. While Colchicine and Thiocolchicine share conserved acetamide cleavage pathways, Demecolcine lacks the acetyl moiety, altering its primary dissociation channel. Lumicolchicine, a photochemical isomer, presents a unique analytical challenge, requiring chromatographic separation due to its isobaric mass and nearly identical fragmentation fingerprint to the parent compound.
Structural & Mechanistic Foundations
Understanding the fragmentation logic requires dissecting the molecule into its reactive moieties:
-
Ring A (Trimethoxyphenyl): Generally stable, but susceptible to methoxy radical losses.
-
Ring B (Seven-membered): Contains the acetamido group (critical for MS/MS).
-
Ring C (Tropolone): A seven-membered aromatic ketone. In Thiocolchicine, the methoxy group at C10 is replaced by a thiomethyl group.
The "Acetamide Rule"
The most dominant fragmentation pathway for Colchicine and N-acetylated derivatives in ESI(+) MS/MS is the neutral loss of ketene (CH₂CO, 42 Da) or the entire acetamide group (59 Da) . This serves as a diagnostic filter for distinguishing acetylated vs. non-acetylated derivatives.
Standardized Experimental Protocol
To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. These parameters are self-validating; if the Colchicine [M+H]⁺ -> m/z 358 transition is not the base peak, the collision energy is likely unoptimized.
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF. Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Soft ionization to preserve molecular ion [M+H]⁺. |
| Cone Voltage | 30 V | Prevents in-source fragmentation (ISF). |
| Collision Gas | Argon / Nitrogen | Argon preferred for cleaner CID fragmentation. |
| Collision Energy (CE) | 20–35 eV | Optimized to maximize the generation of the primary daughter ion (loss of ketene). |
| Mobile Phase A | 0.1% Formic Acid in H₂O | Proton source for [M+H]⁺ formation. |
| Mobile Phase B | Acetonitrile / Methanol | Organic modifier (ACN yields sharper peaks for isomers). |
Comparative Fragmentation Analysis
The following table contrasts the Precursor Ions (Q1) and Product Ions (Q3) for the derivatives.
| Compound | Structure Note | Precursor [M+H]⁺ (m/z) | Primary Fragment (Base Peak) | Secondary Fragments | Key Mechanism |
| Colchicine | Parent | 400.2 | 358.2 (Δ -42) | 341, 326, 310 | Neutral loss of ketene (CH₂CO) from acetamide. |
| Thiocolchicine | C10-S-Methyl | 416.1 | 374.1 (Δ -42) | 359, 327, 281 | Conserved ketene loss; C-S bond cleavage is distinct. |
| Demecolcine | N-Deacetyl-N-Methyl | 372.2 | 354.2 (Δ -18) | 341, 326 | No ketene loss. Primary loss is H₂O or methyl radical. |
| Lumicolchicine | Photochemical Isomer | 400.2 | 358.2 (Δ -42) | 341, 326 | Identical mass/fragments to Colchicine. Differentiated by RT. |
Detailed Breakdown
A. Colchicine (The Standard)[4][5]
-
Pathway: The protonated molecule (m/z 400) undergoes a rapid neutral loss of ketene (42 Da) from the Ring B acetamide side chain, yielding the intense ion at m/z 358 .
-
Secondary: Subsequent losses include methanol (32 Da) from the methoxy groups on Ring A/C, generating m/z 326 and 310.
B. Thiocolchicine (The Sulfur Variant)
-
Pathway: The fragmentation mimics Colchicine due to the conserved acetamide group. The shift in precursor mass (+16 Da, O -> S) is mirrored in the fragment ions.
-
Differentiation: The presence of Sulfur introduces a unique isotopic pattern (³⁴S contribution). High-energy collisions can cleave the C-S bond (loss of CH₃S•), a pathway absent in Colchicine.
C. Demecolcine (The Structural Outlier)
-
Pathway: Lacking the acetamide group, Demecolcine cannot lose 42 Da. Instead, it typically loses water (-18 Da) or a methyl radical (-15 Da) from the N-methyl group.
-
Diagnostic: The absence of the [M-42]⁺ transition is the definitive confirmation of N-deacetylation.
D. Lumicolchicine (The Isobaric Trap)
-
Pathway: Lumicolchicine is formed by the photocyclization of the tropolone ring. Despite the structural rearrangement, the acetamide group remains intact. Consequently, it produces an identical [M+H]⁺ at 400 and a primary fragment at 358.
-
Resolution: MS alone is insufficient. Chromatographic separation is mandatory. Lumicolchicine typically elutes earlier than Colchicine on C18 columns due to reduced polarity from the loss of the tropolone aromaticity.
Visualizing the Fragmentation Pathways[3][5][6][7]
The following diagram illustrates the divergence in fragmentation pathways. Note how Colchicine and Thiocolchicine share the "Type 1" pathway (Ketene loss), while Demecolcine follows "Type 2".
Figure 1: Comparative fragmentation flow. Note the distinct pathway for Demecolcine compared to the conserved ketene loss in Colchicine and Thiocolchicine.
References
-
Kurek, J., et al. (2015). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica.
-
Alali, F. Q., et al. (2006). LC-MS and LC-PDA analysis of Colchicum crocifolium. Phytochemical Analysis.
-
Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
-
Wiesner, J., et al. (2003). Structure-activity relationship of novel colchicine derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
A Researcher's Guide to Bioequivalence of Colchicine: Navigating a Narrow Therapeutic Index and the Role of Related Substances
For researchers and professionals in drug development, establishing the bioequivalence of generic drugs is a cornerstone of ensuring therapeutic interchangeability with the innovator product. This task assumes critical importance for drugs with a narrow therapeutic index (NTI), where small variations in dosage or plasma concentration can lead to significant fluctuations in therapeutic and toxic effects. Colchicine, an ancient and potent anti-inflammatory agent, is a classic example of an NTI drug. Its safe and effective use hinges on precise and consistent systemic exposure.
This guide provides an in-depth technical overview of the principles and practices involved in conducting bioequivalence studies for colchicine. We will delve into its pharmacokinetic profile, the stringent regulatory requirements for NTI drugs, and the advanced analytical methodologies essential for accurate quantification. Furthermore, we will explore the often-overlooked aspect of related substances, using deacetamido-5,6-didehydro-colchicine as a case study to illustrate the importance of comprehensive drug product characterization.
The Pharmacokinetic Landscape of Colchicine
Colchicine is a tricyclic, lipid-soluble alkaloid with a complex pharmacokinetic profile.[1][2] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of two major, but inactive, metabolites: 2-O-demethylcolchicine and 3-O-demethylcolchicine.[3] Colchicine is also a substrate for the P-glycoprotein (P-gp) efflux pump, which influences its absorption and distribution.[2]
Key pharmacokinetic parameters of colchicine are summarized in the table below. It is important to note that significant inter-individual variability in colchicine's pharmacokinetics has been reported.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | [4] |
| Bioavailability | 24% - 88% (highly variable) | [5] |
| Volume of Distribution (Vd) | ~7 L/kg | [5] |
| Plasma Protein Binding | Low to moderate (~39%) | [4] |
| Elimination Half-life (t1/2) | 20 - 40 hours | [5] |
| Metabolism | Hepatic (CYP3A4) | [1][2] |
| Excretion | Primarily biliary/fecal | [1] |
Colchicine's Metabolic Pathway
The metabolic conversion of colchicine to its primary demethylated metabolites is a critical aspect of its disposition. The following diagram illustrates this process.
Caption: Metabolic pathway of colchicine.
Designing a Bioequivalence Study for Colchicine
Given its narrow therapeutic index, bioequivalence studies for colchicine are subject to stringent regulatory requirements from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
A typical bioequivalence study for colchicine follows a single-dose, two-treatment, two-period, crossover design in healthy male and non-pregnant, non-lactating female subjects under fasting conditions.[7] The key pharmacokinetic endpoints for establishing bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[6]
For NTI drugs like colchicine, the acceptance criteria for these parameters are tightened. The 90% confidence interval for the ratio of the geometric means (Test/Reference) for AUC must be within 90.00% to 111.11%, while for Cmax it is generally 80.00% to 125.00%.[6][8]
Workflow of a Colchicine Bioequivalence Study
The following diagram outlines the key stages of a typical colchicine bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study for colchicine.
The Significance of Related Substances: The Case of Deacetamido-5,6-didehydro-colchicine
While bioequivalence studies focus on the in vivo performance of the active pharmaceutical ingredient (API), the purity profile of the drug product is of equal importance. Related substances, which can be impurities from the synthesis of the API or degradation products, must be carefully controlled.
Deacetamido-5,6-didehydro-colchicine is a compound structurally related to colchicine.[9] However, a review of regulatory guidelines and the scientific literature indicates that it is not considered a major metabolite of colchicine in humans and is not a required analyte in bioequivalence studies.[6][7] Its primary relevance is as a potential impurity or related substance in the colchicine drug substance or product.
The presence of uncharacterized or excessive levels of related substances can have significant implications for drug safety and efficacy. Therefore, robust analytical methods are required to ensure the purity of the colchicine used in drug formulations.
Analytical Methodologies: From Bioanalysis to Quality Control
Quantification of Colchicine in Plasma for Bioequivalence Studies
A sensitive and specific analytical method is crucial for accurately determining colchicine concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11]
Experimental Protocol: LC-MS/MS Quantification of Colchicine in Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled colchicine).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both colchicine and the internal standard to ensure selectivity and accurate quantification.
-
-
-
Method Validation:
-
The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, and stability.
-
Characterization of Related Substances in the Drug Product
High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a powerful tool for the separation and quantification of colchicine and its related substances in the API and the finished drug product.[12] Stability-indicating methods are developed to separate the active ingredient from any potential degradants that may form under stress conditions (e.g., heat, light, acid, base).
Data Interpretation and Regulatory Perspective
The statistical analysis of the pharmacokinetic data is the final step in determining bioequivalence. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test and reference products must fall within the pre-specified acceptance range for NTI drugs.
From a regulatory standpoint, a successful bioequivalence study, coupled with a comprehensive chemistry, manufacturing, and controls (CMC) submission that demonstrates control over impurities and related substances, is required for the approval of a generic colchicine product.
Conclusion
Establishing the bioequivalence of colchicine is a scientifically rigorous process that demands a thorough understanding of its narrow therapeutic index, complex pharmacokinetics, and the stringent regulatory expectations. While the in vivo bioequivalence study is a critical component, it must be supported by robust analytical characterization of the drug product to ensure its purity and quality. The discussion of deacetamido-5,6-didehydro-colchicine highlights the importance of considering the complete profile of a drug product, including related substances, to guarantee the safety and efficacy of generic medicines. For researchers and drug developers, a meticulous and integrated approach is paramount to successfully navigating the challenges of bringing a generic NTI drug like colchicine to market.
References
-
Colchicine tablet 0.5 mg and 1 mg product-specific bioequivalence guidance. (2025-06-10). European Medicines Agency. Retrieved from [Link]
-
Colchicine product-specific bioequivalence guidance. (2019-10-15). European Medicines Agency. Retrieved from [Link]
- [Colchicine: recent data on pharmacokinetics and clinical pharmacology]. (Article in French). Therapie. 1998 Nov-Dec;53(6):597-604.
-
Colchicine, deacetamido-5,6-didehydro-. PubChem. Retrieved from [Link]
-
Draft Guidance on Colchicine. (2024-10). U.S. Food and Drug Administration. Retrieved from [Link]
- Al-Ghamdi, M. S., et al. (2020). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Molecules, 25(18), 4208.
- Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. International Journal of Novel Research and Development.
- Puram, S. R., & Nithya, G. (2019). Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. Research Journal of Pharmacy and Technology, 12(10), 4831-4836.
-
Colchicine tablet 0.5 mg and 1 mg product-specific bioequivalence guidance. (2024-06-03). Therapeutic Goods Administration. Retrieved from [Link]
- Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. (2023). Pharmaceuticals, 16(10), 1389.
- Karawya, M. S., & Diab, A. M. (1975). Colorimetric and volumetric assays of colchicine in galenicals and in pharmaceutical preparations. Journal of the Association of Official Analytical Chemists, 58(6), 1171–1173.
- Public Assessment Report Scientific discussion Colchicine Ria 0.5 mg and 1 mg tablets (colchicine). (2019-02-11).
-
Colchicine, deacetamido-5,6-didehydro-. Amsbio. Retrieved from [Link]
- Slobodnick, A., et al. (2015). Colchicine: new insights into an ancient drug.
- Colchicine (Colchicinum).
- Feng, L., et al. (2019). Studies on hepatotoxicity and toxicokinetics of colchicine. Journal of Biochemical and Molecular Toxicology, 33(9), e22366.
- Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV. (1994). The Journal of biological chemistry, 269(14), 10324–10329.
- Rochdi, M., et al. (1994). Pharmacokinetics and absolute bioavailability of colchicine after i.v. and oral administration in healthy human volunteers and elderly subjects. European journal of clinical pharmacology, 46(4), 351–354.
- Angelidis, C., et al. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Current pharmaceutical design, 24(6), 659–663.
- colchicine, deacetamido-5,6-didehydro-. TargetMol.
- Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. (2023). Pharmaceutics, 15(11), 2608.
- Colchicine Clinical and Clinpharm BPCA. (2011-10-22). U.S.
- Colchicine vs Diclofenac Comparison. Drugs.com.
Sources
- 1. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on hepatotoxicity and toxicokinetics of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and absolute bioavailability of colchicine after i.v. and oral administration in healthy human volunteers and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ijnrd.org [ijnrd.org]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Colchicine, deacetamido-5,6-didehydro-
Executive Directive
Colchicine, deacetamido-5,6-didehydro- (CAS 3476-50-4) is a structural analog of Colchicine, a potent microtubule inhibitor. While often used as an analytical impurity standard or research metabolite, it retains the pharmacophore responsible for severe cytotoxicity.
Core Safety Mandate: Treat this compound with the same biosafety rigor as P-listed Colchicine (P021) .
-
NEVER dispose of down the drain.
-
NEVER treat with bleach (oxidation is incomplete and generates toxic byproducts).
-
ALWAYS segregate as Acute Hazardous Waste for high-temperature incineration.
Hazard Identification & Toxicology[1][2]
To ensure safe handling, one must understand the "Why" behind the protocols. This compound is a tropolone alkaloid derivative. Its mechanism of action involves binding to tubulin, inhibiting microtubule polymerization, which leads to mitotic arrest and cell death.
| Feature | Parent Compound (Colchicine) | Derivative (Deacetamido-5,6-didehydro-) |
| CAS Number | 64-86-8 | 3476-50-4 |
| GHS Classification | Acute Tox. 1 (Inhalation), Acute Tox. 2 (Oral), Mutagen 1B | Treat as Equivalent (High Potency) |
| Target Organs | GI Tract, Bone Marrow, CNS | Tubulin-binding sites (Systemic) |
| Physical State | Solid (Yellowish powder) | Solid (Yellow/Orange powder) |
| RCRA Status | P021 (Acute Hazardous Waste) | Hazardous by Characteristic (Treat as P-listed) |
Expert Insight: The removal of the acetamido group alters solubility but does not eliminate the toxicity associated with the tricyclic colchicinoide core. Inhalation of dust is the highest risk vector during weighing.
Operational Handling Protocols
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: Handling open powder requires a certified Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet . If outside containment, a PAPR or N95/P100 respirator is mandatory.
-
Dermal: Double-gloving is required.
-
Inner Layer: Nitrile (minimum 4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Colchicine derivatives are lipophilic; double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination.
-
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for powders that can aerosolize).
B. Weighing and Transfer
-
Static Control: Use an anti-static gun or ionizer bar. These derivatives are often fluffy, electrostatic powders that "jump" during weighing.
-
Damp Wiping: Pre-dampen the work surface with a detergent solution (e.g., 2% Decon 90) to capture any micro-particles that settle.
-
Closed Transfer: Whenever possible, solubilize the solid within the primary shipping vial before transfer to avoid handling dry powder.
Disposal Procedures
This section details the segregation logic. Because this specific derivative is not explicitly named on the EPA P-list (unlike parent Colchicine), it technically falls under "Process Waste" or "Toxic Waste." However, best practice dictates managing it as P-Listed waste to prevent regulatory claw-back and ensure environmental safety.
The "Trace" vs. "Bulk" Rule[3]
-
Trace Waste (<3% by weight): Empty vials, contaminated gloves, weighing boats.
-
Disposal: Yellow "Chemotherapy/Cytotoxic" waste bin.[1]
-
-
Bulk Waste (>3% or unused stock): Stock solutions, leftover powder, spill cleanup materials.
-
Disposal: Black "RCRA Hazardous" waste bin (tagged for Incineration).
-
Visualization: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of Colchicine, deacetamido-5,6-didehydro-.
Figure 1: Decision logic for segregating Colchicine derivative waste streams. Note that both streams ultimately lead to incineration, but regulatory coding (RCRA vs. Biohazard) differs.
Emergency Spill Response
If a spill occurs, do not use a standard broom or vacuum (unless HEPA-rated).
-
Isolate: Evacuate the immediate area (10 ft radius) and post "Do Not Enter" signage.
-
PPE Up: Don double gloves, N95/P100 respirator, and Tyvek suit.
-
Dampen: Gently cover the powder with paper towels soaked in water or a surfactant. Do not spray directly onto the powder, as this spreads aerosolized particles.
-
Collect: Scoop the dampened material into a wide-mouth jar.
-
Clean: Wipe the surface three times ("Triple Rinse") with:
-
Dispose: All cleanup materials go into the Black RCRA Bin .
Regulatory Compliance (RCRA Context)
The P-List Nuance
Under 40 CFR § 261.33, Colchicine is listed as P021 . The derivative Colchicine, deacetamido-5,6-didehydro- is not explicitly named on the P-list.
-
Strict Interpretation: It is not P021.
-
Scientific Interpretation: It is a "sole active ingredient" analog with acute toxicity.
-
Compliance Recommendation: Label the waste as "Hazardous Waste - Toxic" and list the constituents. Many institutions mandate managing all colchicine derivatives as P-listed to avoid "dilution" violations and to ensure the incinerator facility handles it with maximum precaution.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 26719: Colchicine, deacetamido-5,6-didehydro-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (P and U Lists). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Safe Handling of Hazardous Drugs. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of Highly Potoxic Antimitotic Agents: The Case of Colchicine and its Analogs
This guide provides essential, field-tested procedures for the safe handling of potent, cytotoxic compounds, using Colchicine and its derivatives, such as deacetamido-5,6-didehydro-colchicine, as a primary example. Given the shared toxicophore and mechanism of action, the protocols outlined for Colchicine are directly applicable to its analogs. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to instill a deep understanding of the risks and to provide a clear, actionable framework for mitigating them, ensuring both personal safety and experimental integrity.
Foundational Principles: Understanding the Hazard
Colchicine is a highly toxic compound that exerts its effect by disrupting microtubule formation, a fundamental process for cell division. This antimitotic activity, while valuable in research and medicine, presents a significant risk to laboratory personnel. Acute exposure can lead to severe and potentially fatal poisoning, with symptoms that can be delayed and multi-systemic, affecting the gastrointestinal, hematological, and neurological systems. Chronic exposure, even at low levels, may pose reproductive and developmental risks. Therefore, the cornerstone of this protocol is the principle of zero-contact —engineering and personal protective measures must be implemented to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical when handling highly potent compounds. The following table outlines the minimum required PPE for handling solid and solubilized Colchicine.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Stock Powder (e.g., weighing) | Double-gloving with nitrile gloves (ASTM D6319 rated) | Chemical splash goggles (ANSI Z87.1 certified) | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator |
| Preparing Solutions | Double-gloving with nitrile gloves | Chemical splash goggles or face shield | Disposable, solid-front gown with tight-fitting cuffs | Not required if performed in a certified chemical fume hood |
| Administering to Cell Cultures | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required if performed in a biosafety cabinet |
| In-vivo Administration | Double-gloving with nitrile gloves | Safety glasses with side shields and face shield | Disposable, solid-front gown | Not required, but a surgical mask is recommended to prevent splashes to the face |
Safe Handling Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to minimize exposure at every stage of handling. This process should be conducted in a designated area, clearly marked with "High Potency Compound Handling Area."
Preparation and Weighing of Solid Colchicine
-
Designated Area: All work with solid Colchicine must be performed within a certified chemical fume hood or a powder containment hood.
-
Decontamination: Before starting, wipe down all surfaces within the hood with a 70% ethanol solution, followed by a surface decontaminant (e.g., a 10% bleach solution, followed by a water rinse).
-
PPE Donning: Don the appropriate PPE as outlined in the table above. Pay close attention to the double-gloving procedure, ensuring the outer gloves overlap the cuffs of the gown.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper. Carefully transfer the required amount of Colchicine powder. Avoid creating airborne dust.
-
Immediate Solubilization: If possible, solubilize the powder directly on the weigh paper by adding the solvent (e.g., DMSO, ethanol) dropwise. This minimizes the risk of powder dispersal.
-
Post-Weighing Cleanup: Carefully fold the weigh paper and dispose of it in the designated "Colchicine Waste" container. Wipe down the spatula, the balance, and the surrounding area in the hood with the decontaminant solution.
Solution Handling and Dilutions
-
Containment: All handling of concentrated Colchicine solutions should be performed in a chemical fume hood.
-
Pipetting: Use dedicated, filtered pipette tips. Never mouth pipette.
-
Labeling: All containers with Colchicine, regardless of concentration, must be clearly labeled with the chemical name, concentration, date, and a "Cytotoxic" hazard warning.
Spill Management and Decontamination
Accidents happen. A clear and practiced spill response plan is essential.
Small Spills (Inside a Fume Hood)
-
Alert: Notify others in the immediate area.
-
Contain: Cover the spill with absorbent pads.
-
Decontaminate: Gently apply a 10% bleach solution to the absorbent pads and the surrounding area. Let it sit for at least 15 minutes.
-
Clean: Wipe the area with fresh absorbent pads soaked in water to remove the bleach residue.
-
Dispose: All materials used for cleanup must be disposed of in the "Colchicine Waste" container.
Large Spills (Outside a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department.
-
Secure: Prevent entry into the contaminated area.
-
Professional Cleanup: Do not attempt to clean a large spill yourself. Await the arrival of trained EHS personnel.
Waste Disposal: A Cradle-to-Grave Responsibility
All materials that have come into contact with Colchicine are considered hazardous waste.
-
Solid Waste: This includes used gloves, gowns, weigh paper, pipette tips, and any other contaminated disposables. These must be collected in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Unused solutions and contaminated media must be collected in a dedicated, clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless approved by EHS.
-
Sharps: Needles and syringes used for in-vivo administration must be disposed of in a dedicated sharps container for cytotoxic waste.
All Colchicine waste must be disposed of through your institution's hazardous waste program.
Workflow Visualization
The following diagram illustrates the critical decision points and safety measures in the Colchicine handling workflow.
Caption: Workflow for Safe Handling of Colchicine.
Emergency Procedures: In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For any exposure, no matter how minor it may seem, it is crucial to seek professional medical evaluation. Provide the medical team with the Safety Data Sheet (SDS) for Colchicine.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6167, Colchicine." PubChem, [Link].
-
National Institute for Occupational Safety and Health. "NIOSH Pocket Guide to Chemical Hazards: Colchicine." Centers for Disease Control and Prevention, [Link].
-
Finkelstein, Y., et al. "Colchicine poisoning: the dark side of an ancient drug." Clinical Toxicology, vol. 48, no. 5, 2010, pp. 407-14, [Link].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
